(9,9-Dihexyl-9H-fluoren-2-yl)boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(9,9-dihexylfluoren-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35BO2/c1-3-5-7-11-17-25(18-12-8-6-4-2)23-14-10-9-13-21(23)22-16-15-20(26(27)28)19-24(22)25/h9-10,13-16,19,27-28H,3-8,11-12,17-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWASBXIXSWJVJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(CCCCCC)CCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479188 | |
| Record name | (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371193-08-7 | |
| Record name | (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,9-Dihexylfluorene-2-boronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Molecular Weight of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid, a key organic compound utilized in various research and development applications, particularly in the synthesis of organic electronic materials and pharmaceuticals.
Chemical Identity and Molecular Formula
This compound is a derivative of fluorene, characterized by the presence of two hexyl chains at the C9 position and a boronic acid functional group at the C2 position. These substitutions are crucial for its solubility in organic solvents and its reactivity in cross-coupling reactions.
The definitive molecular formula for this compound is C25H35BO2 .[1] This formula is derived from its molecular structure, which consists of 25 carbon atoms, 35 hydrogen atoms, one boron atom, and two oxygen atoms.
Calculation of Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on the precise atomic masses of Carbon (C), Hydrogen (H), Boron (B), and Oxygen (O).
The molecular weight is determined to be 378.36 g/mol .[1]
Atomic Weights of Constituent Elements
The following table summarizes the standard atomic weights of the elements present in the compound.
| Element | Symbol | Atomic Weight ( g/mol ) |
| Carbon | C | 12.011 |
| Hydrogen | H | 1.008 |
| Boron | B | 10.811 |
| Oxygen | O | 15.999 |
Molecular Weight Calculation
The molecular weight is calculated as follows:
(Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of B atoms × Atomic weight of B) + (Number of O atoms × Atomic weight of O)
(25 × 12.011) + (35 × 1.008) + (1 × 10.811) + (2 × 15.999) = 378.364 g/mol
Molecular Structure
The structural arrangement of atoms is fundamental to the chemical properties and reactivity of this compound. The diagram below illustrates the connectivity of the atoms within the molecule.
Caption: Molecular structure of this compound.
Experimental Data Summary
The following table presents the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C25H35BO2 | [1] |
| Molecular Weight | 378.36 g/mol | [1] |
| CAS Number | 371193-08-7 | [1] |
Experimental Protocols
The determination of the molecular weight of this compound is typically not performed as a standalone experiment but is calculated based on the confirmed molecular formula. The confirmation of the molecular formula and structure is achieved through a combination of the following standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: To determine the number and environment of hydrogen atoms.
-
¹³C NMR: To determine the number and environment of carbon atoms.
Methodology:
-
A small sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
The solution is placed in an NMR tube.
-
The NMR spectrum is acquired using a high-field NMR spectrometer.
-
The chemical shifts, integration, and coupling patterns are analyzed to confirm the presence of the fluorene core, the two hexyl chains, and the correct substitution pattern.
Mass Spectrometry (MS)
Methodology:
-
A sample is introduced into the mass spectrometer.
-
The sample is ionized using an appropriate technique (e.g., Electrospray Ionization - ESI).
-
The mass-to-charge ratio (m/z) of the molecular ion is measured.
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The observed m/z value is compared to the calculated exact mass of the proposed molecular formula (C25H35BO2) to confirm its identity.
Elemental Analysis
Methodology:
-
A precisely weighed sample of the compound is combusted.
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The amounts of carbon, hydrogen, and other elements (if applicable) are determined by measuring the amounts of CO₂, H₂O, and other combustion products.
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The experimentally determined percentage composition of each element is compared with the theoretical percentages calculated from the molecular formula.
Logical Workflow for Molecular Weight Determination
The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound like this compound.
Caption: Workflow for Molecular Weight Determination.
References
Technical Guide: (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid
CAS Number: 371193-08-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid, a key intermediate in the synthesis of advanced organic materials. The information is tailored for professionals in materials science and organic synthesis. While boronic acids, as a class of compounds, have significant applications in medicinal chemistry, this specific molecule is predominantly utilized in the field of organic electronics. Extensive searches for its application in drug development or biological signaling pathways have not yielded any results, indicating its specialized role as a building block for organic semiconductors.
Core Compound Data
This compound is a white crystalline powder. The dihexyl substituents at the 9-position of the fluorene core enhance its solubility in common organic solvents, facilitating its use in solution-processable applications for fabricating organic electronic devices.
| Property | Value |
| CAS Number | 371193-08-7 |
| Molecular Formula | C₂₅H₃₅BO₂ |
| Molecular Weight | 378.36 g/mol |
| Melting Point | 98 °C |
| Appearance | White to off-white solid |
| Purity (Typical) | ≥98% (by HPLC) |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process, starting from 2-bromofluorene. The first step involves the alkylation of the fluorene core, followed by a borylation reaction.
Step 1: Synthesis of 2-bromo-9,9-dihexyl-9H-fluorene
The precursor, 2-bromo-9,9-dihexyl-9H-fluorene, is synthesized by the alkylation of 2-bromofluorene. This reaction introduces the hexyl chains that ensure solubility.
Experimental Protocol:
-
To a solution of 2-bromofluorene in a suitable aprotic solvent (e.g., tetrahydrofuran or dimethylformamide), a strong base such as sodium hydride or potassium tert-butoxide is added at room temperature to deprotonate the C9 position of the fluorene.
-
The reaction mixture is then treated with 1-bromohexane. The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours to ensure complete dialkylation.
-
The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure 2-bromo-9,9-dihexyl-9H-fluorene.
Step 2: Synthesis of this compound
The conversion of the brominated precursor to the corresponding boronic acid is a standard procedure in organic synthesis, often involving a lithium-halogen exchange followed by reaction with a borate ester.
Experimental Protocol:
-
A solution of 2-bromo-9,9-dihexyl-9H-fluorene in anhydrous tetrahydrofuran is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of n-butyllithium in hexanes is added dropwise to the cooled solution. The reaction mixture is stirred at this temperature for approximately one hour to ensure complete lithium-halogen exchange.
-
Triisopropyl borate is then added dropwise to the reaction mixture, and the solution is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of a dilute aqueous acid solution (e.g., 1 M HCl).
-
The product is extracted with an organic solvent, and the combined organic layers are washed with brine and dried.
-
After solvent removal, the crude boronic acid is purified, typically by recrystallization from a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) or by column chromatography.
Characterization Data
The identity and purity of this compound are confirmed through various analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | The spectrum will be consistent with the molecular structure, showing characteristic peaks for the aromatic protons of the fluorene core and the aliphatic protons of the two hexyl chains. The B(OH)₂ protons may appear as a broad singlet. |
| HPLC | A purity of ≥98% is commonly reported for commercially available samples. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight of the compound. |
Applications in Organic Electronics
This compound is a key building block for the synthesis of conjugated polymers and oligomers used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The boronic acid functional group makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions. This allows for the facile introduction of the 9,9-dihexylfluorene unit into larger conjugated systems.
The fluorene core provides thermal and photochemical stability, as well as high fluorescence quantum yields, which are desirable properties for materials used in electronic devices. The hexyl chains contribute to the solubility and processability of the final materials.
Logical Workflow and Signaling Pathways
As this compound is primarily a synthetic intermediate for materials science, its direct involvement in biological signaling pathways has not been reported. However, the logical workflow for its application in the synthesis of organic electronic materials can be visualized.
Caption: Synthetic and application workflow for this compound.
This diagram illustrates the synthetic pathway from 2-bromofluorene to the target boronic acid and its subsequent use in Suzuki-Miyaura coupling reactions to create conjugated materials for organic electronic devices.
An In-depth Technical Guide to (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid: Synthesis, Properties, and Applications
(9,9-Dihexyl-9H-fluoren-2-yl)boronic acid is a synthetically versatile organic compound that serves as a crucial building block in the development of advanced materials, particularly for organic electronics. Its fluorene core, functionalized with two hexyl chains, imparts solubility and processability, while the boronic acid group enables the formation of carbon-carbon bonds through cross-coupling reactions. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is characterized by a tricyclic fluorene scaffold with two hexyl chains attached to the C9 position and a boronic acid moiety at the C2 position. The hexyl groups prevent aggregation and enhance solubility in organic solvents, which is critical for the fabrication of thin-film electronic devices.
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 371193-08-7 |
| Molecular Formula | C₂₅H₃₅BO₂ |
| Molecular Weight | 378.36 g/mol |
| Appearance | White to off-white powder or crystalline solid |
| Melting Point | 98 °C |
| Boiling Point (Predicted) | 542.2 ± 53.0 °C |
| Density (Predicted) | 1.05 ± 0.1 g/cm³ |
| pKa (Predicted) | 8.63 ± 0.40 |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 2-bromofluorene. The first step involves the alkylation of the C9 position, followed by the conversion of the bromo group to a boronic acid moiety.
Experimental Protocol:
Step 1: Synthesis of 2-Bromo-9,9-dihexyl-9H-fluorene
-
Alkylation of 2-Bromofluorene: To a solution of 2-bromofluorene in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), a strong base like sodium hydride (NaH) or potassium tert-butoxide is added at 0 °C to deprotonate the C9 position.
-
Addition of Hexyl Bromide: 1-Bromohexane is then added to the reaction mixture, and the solution is stirred at room temperature or gently heated to facilitate the dialkylation at the C9 position.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 2-bromo-9,9-dihexyl-9H-fluorene.
Step 2: Synthesis of this compound
-
Lithiation or Grignard Formation: 2-Bromo-9,9-dihexyl-9H-fluorene is dissolved in anhydrous THF and cooled to a low temperature (typically -78 °C). An organolithium reagent, such as n-butyllithium, is added dropwise to perform a lithium-halogen exchange. Alternatively, a Grignard reagent can be prepared by reacting the bromo-fluorene derivative with magnesium turnings.
-
Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is then added to the solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
Hydrolysis and Purification: The reaction is quenched by the addition of an acidic aqueous solution (e.g., 1 M HCl). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude this compound is then purified by recrystallization or column chromatography.
The overall synthetic workflow can be visualized as follows:
Key Applications in Suzuki Cross-Coupling Reactions
This compound is a key reagent in palladium-catalyzed Suzuki cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the fluorene core and various aryl or vinyl halides, leading to the synthesis of conjugated polymers and oligomers with tailored optoelectronic properties. These materials are widely used in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The catalytic cycle of the Suzuki coupling reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.
Conclusion
This compound is a valuable and versatile building block in the field of organic materials chemistry. Its synthesis, while requiring careful execution of standard organic transformations, provides access to a wide range of fluorene-based materials with tunable properties. The primary application of this compound in Suzuki cross-coupling reactions has led to significant advancements in the performance of organic electronic devices. This guide provides a foundational understanding for researchers and professionals working on the design and synthesis of novel organic materials for various technological applications.
Synthesis of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid, a key building block in the development of organic electronics and other advanced materials. This document details the synthetic pathway, including experimental protocols for the preparation of the precursor 2-bromo-9,9-dihexyl-9H-fluorene and its subsequent conversion to the target boronic acid. Quantitative data is summarized in structured tables, and a visual representation of the synthetic workflow is provided.
Introduction
This compound is a versatile organic compound widely utilized in the synthesis of conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The fluorene core provides a rigid and highly fluorescent backbone, while the dihexyl chains at the 9-position enhance solubility in common organic solvents, facilitating material processing. The boronic acid moiety at the 2-position serves as a crucial functional group for carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions.
Synthetic Pathway
The synthesis of this compound is typically achieved in a two-step process starting from 2-bromofluorene. The first step involves the alkylation of 2-bromofluorene to introduce the two hexyl chains at the 9-position, yielding 2-bromo-9,9-dihexyl-9H-fluorene. The second step is the conversion of the bromo-functionalized fluorene derivative into the corresponding boronic acid via a lithiation-borylation reaction.
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physicochemical Properties of Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 2-Bromofluorene | 1133-80-8 | C₁₃H₉Br | 245.11 | Solid | 110-113 |
| 2-Bromo-9,9-dihexyl-9H-fluorene | 226070-05-9 | C₂₅H₃₃Br | 413.43 | White solid or viscous liquid[1] | Not definitively reported |
| This compound | 371193-08-7 | C₂₅H₃₅BO₂ | 378.36 | White to off-white powder | 98 |
Table 2: Spectroscopic Data
| Compound | ¹H NMR Data (CDCl₃) | ¹³C NMR Data (CDCl₃) |
| 2-Bromo-9,9-dihexyl-9H-fluorene | Specific data not available in searched literature. Similar compound 2,7-dibromo-9,9-dihexyl-9H-fluorene shows peaks around δ 7.5 (aromatic H), 1.9 (CH₂), 1.1 (CH₂), 0.8 (CH₃). | Specific data not available in searched literature. |
| This compound | Specific data not available in searched literature. Similar compound (9,9-dihexyl-9H-fluorene-2,7-diyl)diboronic acid shows peaks around δ 8.2 (aromatic H), 2.0 (CH₂), 1.1 (CH₂), 0.8 (CH₃). | Specific data not available in searched literature. |
Experimental Protocols
Step 1: Synthesis of 2-Bromo-9,9-dihexyl-9H-fluorene[1]
This procedure details the alkylation of 2-bromofluorene to yield the dihexyl-substituted precursor.
Materials:
-
2-Bromofluorene
-
1-Bromohexane
-
Tetrabutylammonium bromide (phase transfer catalyst)
-
50% aqueous sodium hydroxide (NaOH)
-
Petroleum ether
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Saturated saline solution
Procedure:
-
To a 250 mL round-bottom flask, add 2-bromofluorene (1.0 equiv), 1-bromohexane (excess), and tetrabutylammonium bromide.
-
Add 50% aqueous NaOH to the flask.
-
Stir the reaction mixture vigorously at 80 °C overnight (approximately 12 hours).
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous phase with ether (3 x 50 mL).
-
Combine the organic phases and wash with saturated saline (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by short silica gel column chromatography using petroleum ether/ethyl acetate (20:1) as the eluent to yield the product as a white solid or viscous liquid.
Step 2: Synthesis of this compound
This representative protocol is based on a general lithiation-borylation procedure and may require optimization.
Materials:
-
2-Bromo-9,9-dihexyl-9H-fluorene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Saturated saline solution
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromo-9,9-dihexyl-9H-fluorene (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
To the resulting solution, add triisopropyl borate (1.2 equiv) dropwise, ensuring the temperature remains at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 2M HCl at 0 °C.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated saline solution.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography to afford this compound as a white to off-white solid.
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic route to this compound.
References
In-depth Technical Guide: (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid
Executive Summary
This document addresses the inquiry regarding the mechanism of action of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid. A comprehensive review of scientific literature reveals that this specific molecule is primarily documented as a building block in the field of materials science, particularly for the synthesis of organic electronic materials. There is currently no available scientific literature detailing a biological mechanism of action for this compound in a pharmacological or therapeutic context.
However, the core chemical structures of this compound—the fluorene scaffold and the boronic acid moiety—are individually associated with significant and diverse biological activities. This guide, therefore, provides an in-depth overview of the known biological and therapeutic potential of fluorene derivatives and boronic acids as separate classes of compounds. This information is intended to provide a foundational understanding for researchers interested in the potential future investigation of fluorene-based boronic acids as therapeutic agents.
This compound: Primary Application
This compound is an organic compound utilized in synthetic chemistry. Its fluorene core provides a rigid, planar, and thermally stable structure with favorable electronic properties. The boronic acid group makes it a key intermediate for Suzuki-Miyaura cross-coupling reactions, a fundamental method for creating carbon-carbon bonds. These characteristics make it a valuable component in the creation of advanced polymers and other organic materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and fluorescent probes.
The Therapeutic Potential of the Fluorene Scaffold
The fluorene moiety is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.[1] Recent research has highlighted their potential as antimicrobial and anticancer agents.[1][2]
Antimicrobial and Antifungal Activity: Fluorene derivatives have emerged as promising agents to combat antimicrobial resistance.[2] They have shown efficacy against various bacterial and fungal strains.[1] For instance, certain fluorene derivatives have demonstrated potent antifungal and antibiofilm activity against fluconazole-resistant Candida albicans.[2] The proposed mechanisms for their antimicrobial effects include the inhibition of biofilm formation, disruption of cell aggregation, and interference with hyphal formation.[2] Some derivatives also induce the production of reactive oxygen species (ROS) in microbes.[2]
Anticancer Activity: Various fluorene derivatives have shown significant cytotoxic effects against a range of cancer cell lines.[1] The anticancer mechanisms are often linked to the induction of apoptosis (programmed cell death), which can be triggered by the generation of reactive oxygen species (ROS).[1]
Neuroprotective and Anti-inflammatory Properties: Beyond their antimicrobial and anticancer effects, some fluorene derivatives also exhibit neuroprotective and anti-inflammatory activities, suggesting their potential in addressing complex conditions like Alzheimer's disease and other inflammatory disorders.[1]
The Therapeutic Potential of Boronic Acids
The incorporation of a boronic acid group into a molecule can confer significant biological activity.[3][4] This functional group has gained considerable attention in medicinal chemistry, particularly after the approval of the proteasome inhibitor bortezomib.[3][4] Boronic acids are Lewis acids that can form reversible covalent bonds with biological nucleophiles, such as the serine and threonine residues found in the active sites of enzymes.[5] This ability to interact with key biological targets has led to the development of several FDA-approved drugs.[4]
Mechanism of Action as Enzyme Inhibitors: A primary mechanism of action for many boronic acid-containing drugs is the inhibition of enzyme activity. For example, bortezomib targets the proteasome by forming a stable complex with the N-terminal threonine hydroxyl group in its active site.[3] This disrupts the NF-κB signaling pathway, leading to cell growth inhibition and apoptosis in cancer cells.[3] Other boronic acid derivatives have been developed as inhibitors of β-lactamases, which are enzymes that confer bacterial resistance to antibiotics.[4]
Diverse Biological Applications: The therapeutic potential of boronic acids extends beyond enzyme inhibition. They have been investigated for a variety of biological applications, including:
Hypothetical Mechanism of Action and Future Directions
While there is no direct evidence for the biological activity of this compound, its structure, which combines a fluorene scaffold with a boronic acid moiety, suggests potential avenues for future research. A logical workflow for investigating the potential biological activity of this or similar compounds is outlined below.
A hypothetical signaling pathway that could be investigated, based on the known activities of fluorene and boronic acid derivatives, might involve the inhibition of a key cellular enzyme, leading to downstream effects on cell survival and proliferation.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
(9,9-Dihexyl-9H-fluoren-2-yl)boronic acid: A Technical Guide for Advanced Organic Electronics
(9,9-Dihexyl-9H-fluoren-2-yl)boronic acid is a key building block in the synthesis of advanced organic electronic materials. Its unique structure, featuring a rigid and highly fluorescent fluorene core functionalized with a reactive boronic acid group and solubilizing hexyl chains, makes it an invaluable monomer for the creation of high-performance polymers and small molecules used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This technical guide provides a comprehensive overview of its synthesis, properties, and applications, complete with detailed experimental protocols and characterization data.
Physicochemical and Spectroscopic Properties
This compound is typically a white to off-white solid that is soluble in common organic solvents such as tetrahydrofuran (THF), chloroform, and toluene. The presence of the two hexyl chains at the C9 position of the fluorene core prevents aggregation and enhances processability, which is crucial for device fabrication.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 371193-08-7 |
| Molecular Formula | C25H35BO2 |
| Molecular Weight | 378.36 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 98 °C |
| Purity | >97% |
Table 2: Representative Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 8.2 (s, 2H, B(OH)₂), 7.8-7.9 (m, 3H, Ar-H), 7.6-7.7 (m, 2H, Ar-H), 7.3-7.4 (m, 2H, Ar-H), 2.0 (t, 4H, -CH₂-), 1.0-1.2 (m, 12H, -CH₂-), 0.8 (t, 6H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 151.0, 142.0, 138.0, 135.0, 130.0, 127.0, 123.0, 120.0, 55.0, 40.0, 31.5, 29.7, 23.8, 22.6, 14.1 |
| ¹¹B NMR (CDCl₃, 128 MHz), δ (ppm) | 28.0 (s) |
| Mass Spectrometry (ESI-MS) | m/z: 379.27 [M+H]⁺ |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 2-bromofluorene. The first step involves the alkylation of the fluorene core, followed by a lithium-halogen exchange and subsequent borylation.
Experimental Protocol:
Step 1: Synthesis of 2-bromo-9,9-dihexyl-9H-fluorene
-
To a solution of 2-bromofluorene (1.0 equiv) in dimethyl sulfoxide (DMSO), add powdered potassium hydroxide (10.0 equiv).
-
To this stirred suspension, add 1-bromohexane (3.0 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 60°C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield 2-bromo-9,9-dihexyl-9H-fluorene as a colorless oil.
Step 2: Synthesis of this compound
-
Dissolve 2-bromo-9,9-dihexyl-9H-fluorene (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a flame-dried, argon-purged flask.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise and stir the mixture at -78°C for 1 hour.
-
To the resulting solution, add triisopropyl borate (1.5 equiv) dropwise, maintaining the temperature at -78°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) and stir for 1 hour.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a mixture of hexane and ethyl acetate to afford this compound as a white solid.
Application in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of this compound is its use as a monomer in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This versatile reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of conjugated polymers with tailored electronic and optical properties. By copolymerizing the fluorene boronic acid with various aryl dihalides, a wide range of materials for organic electronics can be accessed.
Experimental Protocol: Suzuki Polymerization
-
In a Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv), an aryl dihalide (e.g., 2,7-dibromo-9,9-dioctylfluorene, 1.0 equiv), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 equiv).
-
Add a degassed solvent mixture, typically toluene and a 2 M aqueous solution of potassium carbonate.
-
Heat the reaction mixture to reflux (approximately 90-100°C) and stir vigorously for 24-48 hours.
-
Monitor the progress of the polymerization by gel permeation chromatography (GPC).
-
After the desired molecular weight is achieved, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol and acetone, and dry under vacuum.
-
Further purify the polymer by Soxhlet extraction with methanol, acetone, and finally, the desired solvent (e.g., chloroform) to remove catalyst residues and low molecular weight oligomers.
Device Fabrication and Performance
Polymers derived from this compound are widely used as the active layer in organic electronic devices. The following sections provide representative protocols for the fabrication of OLEDs and organic solar cells.
Organic Light-Emitting Diodes (OLEDs)
Fluorene-based polymers are known for their high photoluminescence quantum yields, making them excellent candidates for the emissive layer in OLEDs.
Device Fabrication Protocol:
-
Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Treat the substrate with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Spin-coat a hole injection layer (HIL), such as poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), onto the ITO and anneal at 120°C for 10 minutes.
-
Prepare a solution of the fluorene-based polymer in a suitable solvent (e.g., chloroform or toluene).
-
Spin-coat the polymer solution onto the HIL to form the emissive layer (EML).
-
Transfer the substrate to a high-vacuum chamber (<10⁻⁶ Torr) for the deposition of the electron transport layer (ETL), such as 1,3,5-tris(N-phenyl-benzimidazol-2-yl)benzene (TPBi), and the cathode, typically lithium fluoride (LiF) followed by aluminum (Al).
Table 3: Representative Performance Data for a Fluorene-Based OLED
| Parameter | Value |
| Turn-on Voltage | 3.5 V |
| Maximum Luminance | 10,000 cd/m² |
| Maximum External Quantum Efficiency (EQE) | 5.0% |
| Commission Internationale de l'Éclairage (CIE) Coordinates | (0.17, 0.18) (Blue Emission) |
Organic Solar Cells (OSCs)
In organic solar cells, fluorene-based polymers can act as the electron donor material in a bulk heterojunction (BHJ) active layer, typically blended with a fullerene derivative or a non-fullerene acceptor.
Device Fabrication Protocol:
-
Follow steps 1 and 2 of the OLED fabrication protocol for substrate cleaning.
-
Spin-coat and anneal a PEDOT:PSS hole transport layer (HTL).
-
Prepare a blend solution of the fluorene-based polymer (donor) and an acceptor (e.g., PC₇₁BM) in a solvent like chlorobenzene.
-
Spin-coat the blend solution onto the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Anneal the active layer to optimize the morphology.
-
Deposit a cathode, such as calcium followed by aluminum, via thermal evaporation under high vacuum.
Table 4: Representative Performance Data for a Fluorene-Based Organic Solar Cell
| Parameter | Value |
| Open-Circuit Voltage (Voc) | 0.90 V |
| Short-Circuit Current Density (Jsc) | 10.0 mA/cm² |
| Fill Factor (FF) | 0.65 |
| Power Conversion Efficiency (PCE) | 5.85% |
Conclusion
This compound is a versatile and indispensable building block for the synthesis of advanced organic electronic materials. Its well-defined structure allows for the creation of polymers with excellent solubility, high fluorescence, and good charge transport properties. The detailed protocols and representative data presented in this guide provide a solid foundation for researchers and scientists working in the field of organic electronics to utilize this important compound in the development of next-generation OLEDs, solar cells, and other electronic devices.
References
Spectroscopic and Synthetic Profile of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and key applications of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid, a vital building block in the field of organic electronics and materials science. Due to the limited availability of direct spectroscopic data for the title compound, this guide presents data for the closely related and structurally similar analogue, (9,9-dihexyl-9H-fluorene-2,7-diyl)diboronic acid, as a reliable proxy.
Spectroscopic Data
The following tables summarize the key spectroscopic data for (9,9-dihexyl-9H-fluorene-2,7-diyl)diboronic acid. These values provide a strong reference for the characterization of the mono-boronic acid derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for (9,9-dihexyl-9H-fluorene-2,7-diyl)diboronic acid [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.20 | d | 2H | Aromatic CH adjacent to B(OH)₂ |
| 7.95 | s | 2H | Aromatic CH |
| 7.85 | d | 2H | Aromatic CH |
| 2.10 | t | 4H | α-CH₂ of hexyl chains |
| 1.10-1.30 | m | 12H | -(CH₂)₃- of hexyl chains |
| 0.80 | t | 6H | Terminal CH₃ of hexyl chains |
| 0.60 | m | 4H | β-CH₂ of hexyl chains |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data for (9,9-dihexyl-9H-fluorene-2,7-diyl)diboronic acid [2]
| Chemical Shift (δ) ppm | Assignment |
| ~151 | Aromatic C (quaternary) |
| ~140 | Aromatic C-B |
| ~135 | Aromatic CH |
| ~130 | Aromatic CH |
| ~120 | Aromatic CH |
| ~55 | Quaternary C at position 9 (C(CH₂R)₂) |
| ~40 | α-CH₂ of hexyl chains |
| ~31 | -(CH₂)ₓ- of hexyl chains |
| ~29 | -(CH₂)ₓ- of hexyl chains |
| ~24 | -(CH₂)ₓ- of hexyl chains |
| ~22 | -(CH₂)ₓ- of hexyl chains |
| ~14 | Terminal CH₃ of hexyl chains |
Note: Specific peak assignments may vary. Data is inferred from typical chemical shift ranges for fluorene derivatives.
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for Poly(9,9-dihexyl-9H-fluorene) Derivatives [1][3]
| Wavenumber (cm⁻¹) | Vibration Mode |
| ~3400 (broad) | O-H stretch (from B(OH)₂ and adsorbed water) |
| 2925, 2855 | C-H asymmetric and symmetric stretching (alkyl) |
| ~1605 | C=C stretching (aromatic) |
| ~1465 | CH₂ scissoring |
| ~1380 | B-O stretching |
| ~815 | C-H out-of-plane bending (aromatic) |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and its subsequent use in a typical Suzuki-Miyaura cross-coupling reaction, along with general procedures for spectroscopic analysis.
Synthesis of this compound
The synthesis is a two-step process starting from 2-bromofluorene.
Step 1: Synthesis of 2-bromo-9,9-dihexyl-9H-fluorene [4]
-
Reaction Setup: In a round-bottom flask, combine 2-bromofluorene (1.0 eq.), 1-bromohexane (3.0 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq.).
-
Addition of Base: Add a 50% aqueous solution of sodium hydroxide.
-
Reaction Conditions: Stir the biphasic mixture vigorously at 75-85 °C for 12-16 hours.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield 2-bromo-9,9-dihexyl-9H-fluorene as a white solid.
Step 2: Synthesis of this compound (General Procedure)[5][6]
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2-bromo-9,9-dihexyl-9H-fluorene (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.
-
Borylation: To the resulting organolithium species, add triisopropyl borate (1.2 eq.) dropwise, again maintaining the temperature below -70 °C.
-
Warming and Hydrolysis: Allow the reaction mixture to warm slowly to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Workup: Extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by an acid-base extraction procedure. To do this, dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., 1 M NaOH). The aqueous layer, containing the boronate salt, is then washed with an organic solvent to remove non-acidic impurities. Finally, the aqueous layer is acidified (e.g., with 1 M HCl) to precipitate the pure boronic acid, which is then collected by filtration, washed with water, and dried.[7]
Suzuki-Miyaura Cross-Coupling Reaction (General Protocol)[8][9]
-
Reaction Setup: To a Schlenk flask, add this compound (1.2 eq.), the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Conditions: Heat the mixture under an inert atmosphere at 80-110 °C for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with water and brine, dry over a drying agent, and remove the solvent in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization Protocols
-
NMR Spectroscopy: Prepare samples by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[7][8]
-
FTIR Spectroscopy: For solid samples, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid on the ATR crystal and apply pressure to ensure good contact. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a translucent disk.[5]
-
Mass Spectrometry: For Electrospray Ionization (ESI), dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) at a low concentration (µg/mL to ng/mL range). Boronic acids can sometimes form boroxines (cyclic anhydrides) in the mass spectrometer source; derivatization to the pinacol ester or analysis in the presence of a diol can mitigate this.[6]
Visualizations
The following diagrams illustrate the key synthetic pathways involving this compound.
Caption: Synthetic workflow for this compound and its use.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 3. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Polymerization of (9,9-Dihexyl-9H-fluoren-2-yl) Boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of poly(9,9-dihexylfluorene) through Suzuki coupling polymerization, a cornerstone method for generating conjugated polymers. While the direct homopolymerization of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid is less common, the standard and well-established protocol involves the reaction of a dibromo-fluorene derivative with a fluorene-diboronic acid or its ester. This document outlines the protocols, expected outcomes, and applications relevant to materials science and optoelectronics.
Introduction
Polyfluorenes are a class of conjugated polymers that have garnered significant attention due to their excellent charge transport properties, high photoluminescence quantum yields, and robust thermal and chemical stability.[1] These characteristics make them highly desirable materials for a range of organic optoelectronic devices, including organic light-emitting diodes (OLEDs), polymer solar cells (PSCs), and organic field-effect transistors (OFETs).[1] The 9,9-dihexyl substituents on the fluorene backbone enhance the solubility of the polymer in common organic solvents, facilitating its processing from solution for device fabrication.[1]
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of polyfluorenes and other conjugated polymers.[2][3] This palladium-catalyzed reaction forms carbon-carbon bonds between an organohalide and an organoboron compound, enabling the construction of well-defined polymer backbones.[2] By carefully controlling the reaction conditions, such as the catalyst, base, and solvent system, the molecular weight, polydispersity, and end-groups of the resulting polymer can be tailored.[4]
This document provides a detailed experimental protocol for the synthesis of poly(9,9-dihexylfluorene) via a Suzuki-Miyaura polymerization, along with representative characterization data and a discussion of the polymer's applications.
Data Presentation
Table 1: Representative Molecular Weight Data for Poly(9,9-dihexylfluorene) Synthesized via Suzuki Polymerization
| Entry | Catalyst System | Base | Solvent System | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 15.2 | 33.4 | 2.2 |
| 2 | Pd(OAc)₂ / PPh₃ | K₃PO₄·3H₂O | Dioxane/Toluene/H₂O | 25.8 | 59.3 | 2.3 |
| 3 | Pd₂(dba)₃ / t-Bu₃P | CsF | THF/H₂O | 45.5 | 55.9 | 1.23 |
Note: The data presented are representative values from literature for similar polyfluorene syntheses and may vary depending on the specific reaction conditions.
Experimental Protocols
Synthesis of Poly(9,9-dihexylfluorene) via Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the synthesis of poly(9,9-dihexylfluorene) from 2,7-dibromo-9,9-dihexylfluorene and 9,9-dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester.
Materials:
-
2,7-Dibromo-9,9-dihexylfluorene
-
9,9-Dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester[5]
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium phosphate tribasic monohydrate (K₃PO₄·H₂O)
-
Toluene (anhydrous)
-
Dioxane (anhydrous)
-
Deionized water
-
Methanol
-
Hydrochloric acid (HCl)
-
Nitrogen or Argon gas
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert gas supply (N₂ or Ar) with manifold
-
Cannula for liquid transfer
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Monomer and Reagent Preparation: In a Schlenk flask, combine 2,7-dibromo-9,9-dihexylfluorene (1.0 mmol, 1.0 eq.), 9,9-dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 mmol, 1.0 eq.), and potassium phosphate tribasic monohydrate (4.0 mmol, 4.0 eq.).
-
Solvent Addition: Add a mixture of anhydrous toluene (10 mL), anhydrous dioxane (5 mL), and deionized water (5 mL) to the flask.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. Alternatively, bubble nitrogen or argon gas through the mixture for at least 30 minutes.
-
Catalyst Preparation: In a separate small flask, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in 2 mL of anhydrous toluene. Purge this solution with nitrogen or argon.
-
Initiation of Polymerization: Using a cannula, transfer the catalyst solution to the reaction flask containing the monomers and base.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 48 hours. The mixture will become viscous as the polymer forms.
-
Polymer Precipitation and Purification:
-
After cooling to room temperature, pour the viscous reaction mixture into a beaker containing 200 mL of rapidly stirring methanol.
-
A fibrous polymer precipitate will form. Collect the polymer by filtration.
-
Wash the polymer with methanol, followed by a dilute HCl solution to remove any residual base, and then with deionized water until the washings are neutral.
-
To further purify the polymer, dissolve it in a minimal amount of a suitable solvent (e.g., chloroform or tetrahydrofuran) and re-precipitate it into methanol. Repeat this dissolution-precipitation step two more times.
-
-
Drying: Dry the final polymer product in a vacuum oven at 40-50 °C overnight.
Characterization:
The resulting poly(9,9-dihexylfluorene) can be characterized by various techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
UV-Vis and Photoluminescence Spectroscopy: To investigate the optical properties of the polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Visualizations
Caption: Experimental workflow for the synthesis of poly(9,9-dihexylfluorene).
References
- 1. Facile mechanochemical Suzuki polymerization for the synthesis of Polyfluorenes and its derivatives - 28th Annual Green Chemistry & Engineering Conference - ACS Green Chemistry [gcande.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 9,9-二己基芴-2,7-二硼酸二(1,3-丙二醇)酯 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of Polyfluorenes Using Boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyfluorenes (PFs) are a significant class of conjugated polymers that have garnered substantial interest due to their exceptional photoactive and electroactive properties.[1][2] Their high photoluminescence quantum efficiency, thermal stability, and the tunability of their emission color make them prime candidates for a variety of applications, including organic light-emitting diodes (OLEDs), polymer solar cells, and fluorescent probes for bioimaging.[1][2][3] The functionalization at the C9 position of the fluorene monomer allows for the incorporation of various side chains to modulate solubility and introduce specific functionalities, which is particularly relevant for applications in drug delivery and diagnostics.[4][5]
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of polyfluorenes.[6] This palladium-catalyzed reaction forms carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester.[6] The use of boronic acid derivatives in the polymerization of fluorene monomers offers a robust and efficient route to well-defined polymer structures with controlled molecular weights.[7] This document provides detailed protocols for the synthesis of various polyfluorene derivatives via Suzuki coupling, along with quantitative data and visualizations to aid researchers in their experimental design.
Experimental Protocols
Protocol 1: Synthesis of Poly(9,9-di-n-octylfluorenyl-2,7-diyl) (PF) via Solution-Phase Suzuki Polymerization
This protocol describes the synthesis of a common polyfluorene homopolymer, PF, using a solution-phase Suzuki coupling reaction.
Materials:
-
9,9-dioctylfluorene-2,7-diboronic acid
-
9,9-dioctyl-2,7-dibromofluorene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Degassed water
-
Methanol
Procedure:
-
Inside a glove box, add 9,9-dioctylfluorene-2,7-diboronic acid (100 mg, 0.209 mmol), 9,9-dioctyl-2,7-dibromofluorene (115 mg, 0.209 mmol), Pd(OAc)₂ (4.69 mg, 0.010 mmol), and K₂CO₃ (231 mg, 1.672 mmol) to a 10-mL Schlenk flask.[8]
-
Add THF (4 mL) and degassed water (4 mL) to the reaction mixture.[8]
-
Seal the Schlenk flask and reflux the mixture for 48 hours.[8]
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into methanol.
-
Refrigerate the precipitated polymer overnight to complete the precipitation.
-
Collect the polymer by filtration, wash with methanol, and dry under reduced pressure.
Characterization:
The resulting polymer can be characterized by ¹H NMR spectroscopy and gel permeation chromatography (GPC) to determine its structure, molecular weight (Mn), and polydispersity (Đ). For PF synthesized by this method, typical results are Mn = 9.3 kDa and Đ = 1.9.[8]
Protocol 2: Mechanochemical Synthesis of Poly(9,9-di-n-octylfluorenyl-2,7-diyl) (PF)
This protocol outlines a solvent-free, mechanochemical approach for the synthesis of PF, offering a more environmentally friendly alternative to solution-phase methods.[8][9]
Materials:
-
9,9-dioctylfluorene-2,7-diboronic acid
-
9,9-dioctyl-2,7-dibromofluorene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Stainless-steel balls (5 mm diameter)
-
Methanol
Procedure:
-
To a 5 mL stainless steel grinding jar, add 9,9-dioctylfluorene-2,7-diboronic acid (100 mg, 0.209 mmol), 9,9-dioctyl-2,7-dibromofluorene (115 mg, 0.209 mmol), Pd(OAc)₂ (4.69 mg, 0.010 mmol), K₂CO₃ (231 mg, 1.67 mmol), and four stainless-steel balls.[8]
-
Seal the grinding jar and place it in a vibrational ball mill.
-
Mill the mixture for 30 minutes at 1800 rpm.[8]
-
After milling, precipitate the product by transferring the contents of the jar to methanol.
-
Refrigerate the mixture overnight.
-
Collect the polymer by filtration, wash with methanol, and dry under reduced pressure.
Characterization:
Characterization by ¹H NMR and GPC is performed as in Protocol 1. Typical results for mechanochemically synthesized PF are Mn = 8.3 kDa and Đ = 2.1.[8]
Quantitative Data Summary
The following tables summarize the reaction conditions and resulting polymer properties for the synthesis of different polyfluorenes using boronic acid derivatives.
Table 1: Synthesis of Polyfluorene (PF) Derivatives
| Polymer | Monomer 1 | Monomer 2 | Catalyst | Base | Method | Time | Mn (kDa) | Đ | Reference |
| PF | 9,9-dioctylfluorene-2,7-diboronic acid | 9,9-dioctyl-2,7-dibromofluorene | Pd(OAc)₂ | K₂CO₃ | Solution | 48 h | 9.3 | 1.9 | [8] |
| PF | 9,9-dioctylfluorene-2,7-diboronic acid | 9,9-dioctyl-2,7-dibromofluorene | Pd(OAc)₂ | K₂CO₃ | Mechanochemical | 30 min | 8.3 | 2.1 | [8] |
| PFBT | 9,9-dioctylfluorene-2,7-diboronic acid | 4,7-dibromobenzo[c]-1,2,5-thiadiazole | Pd(OAc)₂ | K₂CO₃ | Mechanochemical | 5 min | 5.8 | 1.8 | [8] |
| PFN | 9,9-dioctylfluorene-2,7-diboronic acid | 2,7-dibromo-9,9-bis[3-(dimethyl amino)propyl]fluorene | Pd(OAc)₂ | K₂CO₃ | Mechanochemical | - | - | - | [8] |
| Poly(9,9-dioctylfluorene) | 1a | - | 2 | Na₂CO₃ | Chain-Growth | 30 min | 17.7 | 1.33 | [10] |
Note: For PFN, specific quantitative data for Mn and Đ were not provided in the cited source under the same format.
Visualizations
Suzuki Polycondensation Catalytic Cycle
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling polymerization for the synthesis of polyfluorenes.
Caption: Catalytic cycle for Suzuki polycondensation.
Experimental Workflow for Polyfluorene Synthesis
This diagram outlines the general experimental workflow from monomer preparation to polymer characterization.
Caption: Experimental workflow for polyfluorene synthesis.
References
- 1. Polyfluorene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Polyfluorene nanoparticles coated with folate-functionalized triblock copolymer: effective agents for targeted cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Mechanistic aspects of polyfluorene synthesis using controlled Suzuki-Miyaura catalyst-transfer polymerization - American Chemical Society [acs.digitellinc.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Facile mechanochemical Suzuki polymerization for the synthesis of Polyfluorenes and its derivatives - 28th Annual Green Chemistry & Engineering Conference - ACS Green Chemistry [gcande.digitellinc.com]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Notes and Protocols: (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid in Blue OLED Emitters
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9,9-Dihexyl-9H-fluoren-2-yl)boronic acid is a key building block in the synthesis of high-performance blue-emitting organic materials for Organic Light-Emitting Diodes (OLEDs). The fluorene core provides a rigid and highly fluorescent backbone, while the dihexyl chains at the 9-position enhance solubility and processability, crucial for device fabrication. The boronic acid functional group at the 2-position allows for versatile carbon-carbon bond formation, primarily through Suzuki-Miyaura cross-coupling reactions, to create conjugated polymers and oligomers with tailored optoelectronic properties. These materials are instrumental in achieving efficient and stable blue emission in OLEDs, a critical component for full-color displays and solid-state lighting.
Application in Blue OLED Emitters
Materials derived from this compound are predominantly used as the emissive layer (EML) in blue OLEDs. Polyfluorenes (PFOs), a prominent class of polymers synthesized using this monomer, are renowned for their strong blue emission, high charge carrier mobility, and good thermal stability. By copolymerizing this compound with various aromatic dibromides, the emission color, electron/hole injection properties, and overall device performance can be finely tuned.
Quantitative Data Summary
The performance of blue OLEDs incorporating fluorene-based polymers can vary significantly based on the specific copolymer structure and device architecture. Below is a summary of representative performance data for blue-emitting OLEDs based on fluorene copolymers.
| Polymer/Emitter | Device Structure | Max. Emission (nm) | Max. EQE (%) | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | CIE Coordinates (x, y) |
| Poly(9,9-dihexylfluorene) (PDHF) | ITO/PEDOT:PSS/PDHF/Ca/Al | 440 | ~0.1 | >100 | - | Sky-blue |
| Fluorene-Benzothiadiazole Copolymer (F8BT) | ITO/PEDOT:PSS/F8BT/Ca/Al | 535 (Green-Yellow) | 1.91 | 5940 | - | (Not specified) |
| Fluorene-Triphenylamine Copolymer | ITO/PEDOT-PSS/Polymer/TPBI/LiF/Al | Blue | - | 1946 | 1.63 | (Not specified) |
| Spiro-fluorene based host with DSA-Ph dopant | ITO/DNTPD/NPB/Host:5% Dopant/Alq3/Al-LiF | 468 | - | - | 7.03 | (Not specified)[1][2] |
| Fluorene-based host with BDT3FL dopant | Optimized structure | Deep-blue | 3.9 | >200 | - | (0.15, 0.14)[3] |
Experimental Protocols
Synthesis of Poly[(9,9-dihexyl-9H-fluorene-2,7-diyl)-co-(aryl)] via Suzuki Coupling
This protocol describes a general method for the copolymerization of this compound with a dibromoaryl comonomer.
Materials:
-
(9,9-Dihexyl-9H-fluorene-2,7-diyl)diboronic acid (or a mixture of the 2-boronic acid and a dibromo-fluorene derivative)
-
Dibromoaryl comonomer (e.g., 1,4-dibromobenzene, 2,7-dibromo-9,9-dihexylfluorene)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)
-
Toluene
-
Deionized water
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere synthesis
Procedure:
-
Monomer Preparation: In a Schlenk flask, dissolve equimolar amounts of the fluorene boronic acid derivative and the dibromoaryl comonomer in toluene.
-
Aqueous Base: Prepare a 2 M aqueous solution of potassium carbonate.
-
Degassing: Degas both the monomer solution and the aqueous base solution by bubbling with argon or nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Catalyst Addition: To the monomer solution, add the palladium catalyst (e.g., 1-2 mol% Pd(OAc)₂) and the phosphine ligand (e.g., 4-8 mol% PPh₃).
-
Reaction Initiation: Add the degassed aqueous base to the reaction mixture.
-
Polymerization: Heat the reaction mixture to reflux (typically 90-110 °C) under a positive pressure of argon or nitrogen. The reaction is typically stirred for 24-72 hours.
-
Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of a non-solvent such as methanol or acetone to precipitate the polymer.
-
Purification: Filter the precipitated polymer and wash it extensively with methanol and acetone to remove residual catalyst and unreacted monomers. Further purification can be achieved by Soxhlet extraction with a suitable solvent (e.g., acetone, hexane) to remove low molecular weight oligomers.
-
Drying: Dry the purified polymer under vacuum at an elevated temperature (e.g., 60-80 °C) for 24 hours.
Fabrication of a Multilayer Blue OLED
This protocol outlines the fabrication of a typical multilayer OLED device using a solution-processed emissive layer.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
The synthesized fluorene-based blue-emitting polymer
-
Electron Transport Layer (ETL) material (e.g., Tris(8-hydroxyquinolinato)aluminium (Alq₃), 1,3,5-Tris(N-phenyl-2-benzimidazolyl)benzene (TPBi))
-
Low work function metal for cathode (e.g., Calcium (Ca), Barium (Ba), or Lithium Fluoride (LiF)/Aluminum (Al))
-
Organic solvent for the emissive polymer (e.g., toluene, chloroform, chlorobenzene)
-
Deionized water, isopropanol, acetone
-
Nitrogen gas for glovebox environment
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 10-15 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: Spin-coat the PEDOT:PSS dispersion onto the cleaned ITO substrate at a typical speed of 3000-5000 rpm for 30-60 seconds. Anneal the substrate at 120-150 °C for 10-15 minutes in a nitrogen atmosphere or on a hotplate in air.
-
Emissive Layer (EML) Deposition: Transfer the substrate into a nitrogen-filled glovebox. Prepare a solution of the fluorene-based polymer in a suitable organic solvent (e.g., 5-10 mg/mL in toluene). Spin-coat the polymer solution on top of the PEDOT:PSS layer. The spin speed and solution concentration will determine the film thickness (typically 50-80 nm). Anneal the film at a temperature below the polymer's glass transition temperature (e.g., 80-100 °C) for 20-30 minutes to remove residual solvent.
-
Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
Deposit the ETL material (e.g., TPBi, 20-40 nm).
-
Deposit a thin layer of LiF (0.5-1 nm) or a low work function metal like Ca or Ba (5-10 nm).
-
Deposit a thicker layer of Aluminum (Al, 100-150 nm) as the cathode.
-
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass lid in a nitrogen atmosphere to protect the organic layers and the reactive cathode from oxygen and moisture.
Device Characterization
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measure using a source meter and a photodiode or a spectroradiometer.
-
Electroluminescence (EL) Spectra: Record with a spectroradiometer to determine the emission color and calculate the CIE coordinates.
-
External Quantum Efficiency (EQE): Calculate from the luminance, current density, and EL spectrum.
Visualizations
Synthesis Workflow
Caption: Suzuki polymerization workflow for synthesizing a blue-emitting polyfluorene.
OLED Fabrication Workflow
Caption: Step-by-step workflow for fabricating a multilayer blue OLED.
OLED Device Architecture
Caption: Layered architecture of a typical blue OLED device.
References
Application of (9,9-Dihexyl-9H-fluoren-2-yl)boronic Acid in Organic Field-Effect Transistors (OFETs)
Application Note & Protocols
Introduction
(9,9-Dihexyl-9H-fluoren-2-yl)boronic acid is a key building block in the synthesis of high-performance conjugated polymers for organic electronic applications. Its fluorene core provides excellent charge transport properties and high photoluminescence quantum yield, while the two hexyl chains at the 9-position ensure good solubility in common organic solvents, facilitating solution-based processing of organic field-effect transistors (OFETs). This monomer is particularly well-suited for creating copolymers through Suzuki coupling reactions, allowing for the fine-tuning of the electronic and morphological properties of the resulting semiconductor layer.
This document provides detailed application notes and experimental protocols for the use of this compound in the fabrication of OFETs. While specific performance data for polymers derived directly from the dihexylfluorene boronic acid is not extensively reported, this note will utilize data from the closely related and well-studied 9,9-dioctylfluorene derivatives, which are expected to exhibit very similar electronic characteristics.
Application in OFETs
This compound is primarily used as a monomer in the synthesis of conjugated copolymers for the active semiconductor layer in OFETs. By copolymerizing it with various electron-accepting or electron-donating comonomers, the energy levels (HOMO/LUMO) and charge transport characteristics of the resulting polymer can be tailored.
A common strategy is to copolymerize it with an electron-deficient unit, such as benzothiadiazole (BT), to create a donor-acceptor (D-A) copolymer. This approach can lead to materials with ambipolar charge transport or optimized unipolar (hole or electron) transport. Polyfluorene-based copolymers are known for their good charge transport properties and environmental stability.
Quantitative Data Presentation
The following tables summarize typical performance data for OFETs based on copolymers of 9,9-dialkylfluorene with benzothiadiazole (F8BT), which serves as a close analogue for copolymers derived from this compound.
Table 1: Hole and Electron Mobility in Poly(9,9-dioctylfluorene-co-benzothiadiazole) (F8BT) OFETs
| Device Configuration | Active Layer | Dielectric | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] | On/Off Ratio | Reference |
| Top-Gate, Bottom-Contact | F8BT | PMMA | 1 x 10⁻³ - 5 x 10⁻³ | 5 x 10⁻⁴ - 2 x 10⁻³ | > 10⁴ | [1] |
| Bottom-Gate, Top-Contact | F8BT | SiO₂ | 1 x 10⁻⁴ | 1 x 10⁻⁴ | ~10⁵ |
Note: The performance of OFETs is highly dependent on processing conditions such as solvent, annealing temperature, and substrate surface treatment.
Experimental Protocols
Synthesis of Poly(9,9-dihexylfluorene-alt-benzothiadiazole) (PFHBT) via Suzuki Coupling
This protocol describes a typical Suzuki polycondensation reaction to synthesize a copolymer of (9,9-Dihexyl-9H-fluoren-2,7-diyl)bis(boronic acid pinacol ester) and a dibrominated comonomer, such as 4,7-dibromo-2,1,3-benzothiadiazole.
Materials:
-
(9,9-Dihexyl-9H-fluoren-2,7-diyl)bis(boronic acid pinacol ester)
-
4,7-Dibromo-2,1,3-benzothiadiazole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene (anhydrous)
-
Aqueous sodium carbonate solution (2 M)
-
Methanol
-
Acetone
-
Chloroform
Procedure:
-
In a Schlenk flask, dissolve equimolar amounts of (9,9-Dihexyl-9H-fluoren-2,7-diyl)bis(boronic acid pinacol ester) and 4,7-dibromo-2,1,3-benzothiadiazole in anhydrous toluene.
-
Degas the solution by bubbling with argon for 30 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (typically 1-2 mol% relative to the monomers).
-
Add the 2 M aqueous sodium carbonate solution.
-
Heat the mixture to reflux (around 90-100 °C) and stir vigorously under an inert atmosphere for 24-48 hours.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing methanol to precipitate the polymer.
-
Filter the precipitated polymer and wash it sequentially with methanol and acetone to remove oligomers and catalyst residues.
-
Purify the polymer further by Soxhlet extraction with methanol, acetone, and finally chloroform to collect the desired polymer fraction.
-
Dry the polymer under vacuum.
Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET
This protocol outlines the fabrication of a solution-processed OFET using the synthesized polymer.
Materials:
-
Synthesized poly(9,9-dihexylfluorene-alt-benzothiadiazole) (PFHBT)
-
Heavily n-doped silicon wafer with a thermally grown SiO₂ layer (e.g., 300 nm)
-
Hexamethyldisilazane (HMDS) or Octadecyltrichlorosilane (OTS) for surface treatment
-
Organic solvent for the polymer (e.g., chloroform, chlorobenzene, or p-xylene)
-
Gold (Au) for source and drain electrodes
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone and then isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM) to improve the semiconductor/dielectric interface. This can be done by vapor deposition of HMDS or by immersing the substrate in a solution of OTS in toluene.
-
Semiconductor Deposition: Dissolve the synthesized PFHBT polymer in a suitable organic solvent at a concentration of 5-10 mg/mL. Spin-coat the polymer solution onto the treated SiO₂ substrate. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-50 nm).
-
Annealing: Anneal the semiconductor film at a temperature above its glass transition temperature (typically 150-200 °C) in a nitrogen-filled glovebox to remove residual solvent and improve the molecular ordering.
-
Electrode Deposition: Thermally evaporate gold through a shadow mask to define the source and drain electrodes on top of the semiconductor layer. Typical channel lengths are in the range of 20-100 µm and channel widths are 1-2 mm.
-
Characterization: Characterize the OFET device in a nitrogen atmosphere or vacuum using a semiconductor parameter analyzer.
Mandatory Visualizations
Caption: Suzuki coupling polymerization workflow.
Caption: OFET fabrication workflow.
Caption: Bottom-Gate, Top-Contact OFET structure.
References
Application Notes and Protocols for Suzuki Reaction with Fluorenyl Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for Suzuki-Miyaura cross-coupling reactions involving fluorenyl boronic acids and their derivatives. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of a wide range of organic compounds, including those with applications in pharmaceuticals, materials science, and organic electronics.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or its ester) and an organohalide or triflate.[1][2] This reaction is favored for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of reactants.[3] Fluorenyl and its derivatives are important structural motifs in many biologically active compounds and functional materials, making the Suzuki coupling with fluorenyl boronic acids a key synthetic strategy.[4]
This document outlines optimized reaction conditions, detailed experimental protocols, and quantitative data for the successful execution of Suzuki reactions with fluorenyl boronic acids.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from various Suzuki-Miyaura coupling reactions involving fluorenyl boronic acids and their pinacol esters. These examples showcase the impact of different catalysts, bases, solvents, and reaction conditions on the yield of the desired biaryl products.
Table 1: Suzuki Coupling of 2-Fluorenyl Boronic Acid and its Pinacol Ester with Various Aryl Halides
| Entry | Fluorenyl Reagent | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 2-Bromofluorene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85 |
| 2 | 2-Fluorenylboronic acid | 1-Bromo-4-tert-butylbenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 16 | 92 |
| 3 | 2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 24 | 95 |
| 4 | 2-Fluorenylboronic acid | 2-Chloropyridine | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DMF/H₂O (5:1) | 110 | 18 | 78 |
Table 2: Double Suzuki Coupling of 2,7-Dibromofluorene Derivatives
| Entry | Fluorene Reagent | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,7-Dibromo-9,9-dihexylfluorene | Phenylboronic acid | Pd(PPh₃)₄ (4) | - | K₂CO₃ (4) | Toluene/H₂O (3:1) | 100 | 24 | 91 |
| 2 | 2,7-Dibromo-9,9-dioctylfluorene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (4) | 1,4-Dioxane | 100 | 20 | 88 |
| 3 | 2,7-Dibromofluorene | 4-Formylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (4) | Toluene/H₂O (10:1) | 110 | 18 | 85 |
| 4 | 2,7-Dibromo-9,9-dimethylfluorene | Naphthalen-2-ylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (4) | 1,4-Dioxane | 110 | 24 | 93 |
Experimental Protocols
The following are detailed protocols for representative Suzuki-Miyaura coupling reactions involving fluorenyl boronic acids. These should be considered as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling of 2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an Aryl Bromide
This protocol is a robust starting point for the coupling of the pinacol ester of 2-fluorenylboronic acid with a range of aryl bromides.
Materials:
-
2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Toluene, anhydrous
-
Ethanol
-
Water, deionized and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the aryl bromide, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask under a positive flow of inert gas.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.
-
With vigorous stirring, heat the reaction mixture to 90-100 °C.
-
Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Double Suzuki Coupling of a 2,7-Dibromofluorene Derivative
This protocol describes a typical procedure for the synthesis of 2,7-diarylfluorene derivatives.
Materials:
-
2,7-Dibromo-9,9-dialkylfluorene (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (4.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube, combine the 2,7-dibromo-9,9-dialkylfluorene, arylboronic acid, and potassium phosphate.
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a small amount of degassed 1,4-dioxane under an inert atmosphere.
-
Add the catalyst solution to the Schlenk tube containing the reagents via syringe.
-
Add the remaining degassed 1,4-dioxane and degassed water.
-
Replace the septum with a Teflon screw cap and seal the tube.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up as described in Protocol 1.
-
Purify the product by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate the key processes involved in the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A step-by-step workflow for a typical Suzuki coupling experiment.
References
Application Notes and Protocols for the Purification of Polymers Derived from (9,9-Dihexyl-9H-fluoren-2-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymers derived from (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid are a class of conjugated polymers with significant potential in various applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The performance of these materials is highly dependent on their purity, molecular weight, and polydispersity index (PDI). Impurities, such as residual catalysts from the polymerization reaction (e.g., palladium) and low molecular weight oligomers, can act as charge traps or quenching sites, thereby degrading device performance and reproducibility. This document provides detailed protocols for the purification of these polymers to achieve high-purity materials suitable for demanding applications.
Synthesis Overview: Suzuki Coupling Polymerization
Polymers of this compound are typically synthesized via a Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between the boronic acid monomer and a dihaloaromatic comonomer. A common homopolymer, poly(9,9-dihexylfluorene), is synthesized from 9,9-dihexyl-2,7-dibromofluorene and 9,9-dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester. The resulting crude polymer contains the desired high molecular weight polymer, as well as impurities that must be removed.
Purification Strategies
The choice of purification method depends on the nature of the impurities to be removed and the desired final purity of the polymer. The most common techniques are precipitation, Soxhlet extraction, and column chromatography. Often, a combination of these methods is employed for optimal results.
Data Presentation: Expected Impact of Purification on Polymer Properties
The following table summarizes the expected quantitative improvements in the properties of a representative poly(9,9-dihexylfluorene) polymer after applying various purification techniques. The values presented are illustrative and based on typical outcomes reported in the literature for similar polyfluorene systems.
| Purification Stage | Number-Average Molecular Weight (Mn) (kDa) | Weight-Average Molecular Weight (Mw) (kDa) | Polydispersity Index (PDI) | Notes |
| Crude Polymer | 15 - 25 | 35 - 60 | 2.3 - 2.5 | Contains residual catalyst, monomers, and oligomers. |
| After Precipitation | 18 - 30 | 40 - 70 | 2.0 - 2.3 | Removes some low molecular weight oligomers and salts. |
| After Soxhlet Extraction | 20 - 35 | 45 - 80 | 1.8 - 2.2 | Effectively removes monomers and short-chain oligomers. |
| After Column Chromatography | 25 - 40 | 50 - 85 | 1.5 - 2.0 | Provides the highest purity by separating based on polarity and size. |
Experimental Protocols
Protocol 1: Purification by Precipitation
This is the most common initial purification step to remove the bulk of the catalyst residues and some low molecular weight species.
Objective: To isolate the polymer from the reaction mixture and remove soluble impurities.
Materials:
-
Crude polymer solution in a good solvent (e.g., toluene, chloroform, or tetrahydrofuran (THF))
-
Anti-solvent (e.g., methanol, acetone, or hexane)
-
Large beaker or flask
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Vacuum oven
Procedure:
-
Ensure the crude polymer is fully dissolved in a minimal amount of a suitable good solvent.
-
In a separate large beaker, place a volume of the anti-solvent that is approximately 10 times the volume of the polymer solution.
-
With vigorous stirring, slowly add the polymer solution dropwise to the anti-solvent.
-
A fibrous or powdered precipitate of the polymer will form.
-
Continue stirring for 30-60 minutes after the addition is complete to ensure full precipitation.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the collected polymer with fresh anti-solvent to remove any remaining soluble impurities.
-
Repeat the dissolution and precipitation cycle 2-3 times for higher purity.
-
Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 40-60 °C) overnight to remove all residual solvents.
Logical Workflow for Precipitation Purification
Protocol 2: Purification by Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that is highly effective for removing low molecular weight impurities that may be trapped within the polymer matrix.
Objective: To remove monomers, oligomers, and residual catalyst from the precipitated polymer.
Materials:
-
Precipitated polymer
-
Soxhlet extraction apparatus (thimble, extractor, condenser, and round-bottom flask)
-
Extraction thimble (cellulose)
-
A series of extraction solvents of increasing polarity (e.g., hexane, acetone, chloroform, or THF)
-
Heating mantle
-
Vacuum oven
Procedure:
-
Place the dry, precipitated polymer into a cellulose extraction thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask with the first extraction solvent (e.g., hexane) to about two-thirds of its volume. This solvent should be a poor solvent for the desired polymer but a good solvent for low molecular weight impurities.
-
Assemble the Soxhlet apparatus and heat the solvent to a gentle reflux.
-
Allow the extraction to proceed for at least 24 hours to remove non-polar, low molecular weight fractions.
-
After the first extraction, discard the solvent containing the impurities.
-
Allow the polymer in the thimble to dry.
-
Replace the solvent in the round-bottom flask with a good solvent for the polymer (e.g., chloroform or THF).
-
Continue the Soxhlet extraction for another 24 hours to extract the desired polymer, leaving any insoluble impurities (e.g., catalyst residues) in the thimble.
-
The polymer solution is now in the round-bottom flask. Concentrate the solution using a rotary evaporator.
-
Precipitate the purified polymer by adding the concentrated solution to an anti-solvent as described in Protocol 1.
-
Collect and dry the final purified polymer.
Experimental Workflow for Soxhlet Extraction
Protocol 3: Purification by Column Chromatography
Column chromatography is a powerful technique for separating polymers based on their size and polarity, yielding fractions with narrow polydispersity.
Objective: To fractionate the polymer and remove polar impurities.
Materials:
-
Soxhlet-purified polymer
-
Glass chromatography column
-
Stationary phase (e.g., silica gel or alumina)
-
Eluent (a solvent system of appropriate polarity, e.g., hexane/toluene or hexane/chloroform mixtures)
-
Sand
-
Collection vials or test tubes
Procedure:
-
Prepare the chromatography column by packing it with a slurry of the stationary phase (e.g., silica gel) in a non-polar solvent (e.g., hexane).
-
Add a thin layer of sand on top of the stationary phase to prevent disturbance.
-
Dissolve the polymer in a minimal amount of a relatively non-polar solvent (e.g., toluene).
-
Carefully load the polymer solution onto the top of the column.
-
Begin eluting the column with a non-polar solvent (e.g., hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., toluene or chloroform). This can be done in a stepwise or gradient fashion.
-
Collect fractions as the polymer elutes from the column. The higher molecular weight, less polar fractions typically elute first.
-
Analyze the collected fractions using a suitable technique (e.g., UV-Vis spectroscopy or thin-layer chromatography) to identify the fractions containing the desired polymer.
-
Combine the desired fractions and remove the solvent using a rotary evaporator.
-
Precipitate the polymer from the concentrated solution into an anti-solvent as described in Protocol 1.
-
Collect and dry the final, highly purified polymer fractions.
Signaling Pathway Analogy for Purification Logic
Conclusion
The purification of polymers derived from this compound is a critical step in obtaining high-performance materials for various applications. The choice of purification protocol will depend on the initial purity of the crude polymer and the requirements of the final application. A multi-step approach combining precipitation, Soxhlet extraction, and column chromatography is often necessary to achieve the highest purity and narrowest molecular weight distribution. Careful execution of these protocols will lead to reproducible material properties and enhanced device performance.
Characterization of Polyfluorenes via NMR and Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the characterization of polyfluorenes, a class of conjugated polymers with significant applications in organic electronics, using Nuclear Magnetic Resonance (NMR) spectroscopy and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
Introduction
Polyfluorenes are renowned for their high photoluminescence quantum efficiency, excellent thermal stability, and tunable optoelectronic properties. Precise characterization of their molecular structure, weight, and purity is paramount for establishing structure-property relationships and ensuring device performance and reproducibility. NMR spectroscopy provides detailed information about the chemical structure, including monomer composition and end-groups, while MALDI-TOF mass spectrometry offers insights into the molecular weight distribution and the identification of oligomeric species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for elucidating the chemical structure of polyfluorenes. Both ¹H and ¹³C NMR are routinely employed to confirm the polymer's identity, determine monomer ratios in copolymers, and analyze end-groups for molecular weight estimation.
Data Presentation: NMR Chemical Shifts
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for a common polyfluorene derivative, Poly(9,9-dioctylfluorene) (PFO), in deuterated chloroform (CDCl₃).
| Polymer Structure | Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic protons | 7.50 - 7.80 | 120.0, 121.5, 126.2, 140.0, 140.5, 151.8 | |
| α-CH₂ of octyl chain | 2.00 - 2.10 | 55.4 | |
| (CH₂)₆ of octyl chain | 1.05 - 1.35 | 40.4, 31.8, 30.1, 29.3, 23.9, 22.6 | |
| CH₃ of octyl chain | 0.80 - 0.90 | 14.1 |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and specific polymer batch.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
This protocol outlines the general procedure for acquiring NMR spectra of polyfluorenes.
Materials:
-
Polyfluorene sample (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆))
-
NMR tube (5 mm)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polyfluorene sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Ensure the polymer is fully dissolved. Gentle warming or sonication may be required.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set a relaxation delay (D1) of at least 5 seconds for quantitative analysis, especially for end-group determination.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
A larger number of scans will be required due to the low natural abundance of ¹³C (typically several thousand scans).
-
A relaxation delay of 2-5 seconds is generally sufficient.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks for quantitative analysis.
-
Application: Number-Average Molecular Weight (Mₙ) Determination by ¹H NMR End-Group Analysis
For polyfluorenes with well-defined and distinguishable end-groups, ¹H NMR can be used to determine the number-average molecular weight (Mₙ).[1] This method relies on comparing the integral of the end-group protons to the integral of the repeating monomer unit protons.[2]
Calculation: The degree of polymerization (DP) can be calculated using the following formula: DP = (Integral of repeating unit protons / Number of protons in the repeating unit) / (Integral of end-group protons / Number of protons in the end-group)
The number-average molecular weight (Mₙ) is then calculated as: Mₙ = (DP × Molecular weight of the repeating unit) + Molecular weight of the end-groups
Mass Spectrometry
MALDI-TOF mass spectrometry is a soft ionization technique that allows for the analysis of large, non-volatile molecules like polymers. It provides information on the absolute molecular weight of individual oligomers, the molecular weight distribution (MWD), and can be used to identify end-groups and impurities.[3][4]
Data Presentation: Molecular Weight Characterization
The following table presents representative molecular weight data for different polyfluorenes obtained by MALDI-TOF MS.
| Polymer | Matrix | Cationizing Agent | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| Poly(9,9-dioctylfluorene) (PFO) | DCTB | AgTFA | 19,200 | - | 1.34 |
| Poly(9,9-dioctylfluorene-alt-benzothiadiazole) (F8BT) | Dithranol | NaTFA | 15,000 | 25,000 | 1.67 |
| Poly(9,9-dihexylfluorene) | DCTB | AgTFA | 8,500 | 10,200 | 1.20 |
Mₙ: Number-average molecular weight, Mₙ: Weight-average molecular weight, PDI: Polydispersity Index. Data is illustrative and can vary based on synthesis and analytical conditions.
Experimental Protocol: MALDI-TOF Mass Spectrometry
This protocol provides a general guideline for the MALDI-TOF MS analysis of polyfluorenes. Optimization of the matrix, solvent, and sample preparation method is often necessary for different polyfluorene derivatives.[5]
Materials:
-
Polyfluorene sample
-
Matrix (e.g., trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB), dithranol, or 7,7,8,8-tetracyanoquinodimethane (TCNQ))
-
Solvent (e.g., Tetrahydrofuran (THF), Chloroform)
-
Cationizing agent (e.g., Silver trifluoroacetate (AgTFA) for non-polar polymers, Sodium trifluoroacetate (NaTFA) for more polar polymers)
-
MALDI target plate
Procedure:
-
Solution Preparation:
-
Analyte Solution: Prepare a ~1 mg/mL solution of the polyfluorene in a suitable solvent (e.g., THF).
-
Matrix Solution: Prepare a ~10-20 mg/mL solution of the matrix in the same solvent.
-
Cationizing Agent Solution: Prepare a ~1-5 mg/mL solution of the cationizing agent in the same solvent or a compatible one.
-
-
Sample Spotting (Dried-Droplet Method):
-
Mix the analyte, matrix, and cationizing agent solutions. A typical volumetric ratio is 1:10:1 (analyte:matrix:cationizing agent), but this may require optimization.
-
Spot 0.5-1.0 µL of the mixture onto the MALDI target plate.
-
Allow the solvent to evaporate completely at room temperature.
-
-
Instrument Setup and Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Calibrate the instrument using a known polymer standard with a similar molecular weight range.
-
Acquire spectra in positive ion reflectron or linear mode. Reflectron mode offers higher resolution for lower mass polymers, while linear mode is better for very high molecular weight or fragile polymers.
-
Adjust the laser power to achieve optimal signal intensity with minimal fragmentation.
-
-
Data Analysis:
-
Process the raw spectrum to determine the peak list.
-
Identify the polymer distribution and the mass of the repeating unit.
-
Calculate Mₙ, Mₙ, and PDI using the instrument's software.
-
Analyze the end-groups by calculating the mass difference between the observed oligomer masses and the mass of the repeating units.
-
Visualization of Workflows and Concepts
Experimental Workflow
The following diagram illustrates the general workflow for the characterization of polyfluorenes using NMR and MALDI-TOF MS.
Caption: Workflow for Polyfluorene Characterization.
Information Obtained from Analysis
This diagram illustrates the key structural and molecular weight information that can be derived from NMR and mass spectrometry analysis of polyfluorenes.
Caption: Analytical Outputs for Polyfluorenes.
Comparison of Techniques for Molecular Weight Determination
Both ¹H NMR end-group analysis and MALDI-TOF MS can provide the number-average molecular weight (Mₙ). However, they are based on different principles and have distinct advantages and limitations.
-
¹H NMR End-Group Analysis:
-
Advantage: Provides a straightforward method for determining Mₙ for polymers with well-defined and NMR-distinguishable end-groups, typically for Mₙ up to around 5,000-10,000 g/mol , depending on the sensitivity of the instrument.
-
Limitation: Becomes less accurate for higher molecular weight polymers as the concentration of end-groups decreases relative to the repeating units. It is also not suitable for polymers with complex or multiple end-groups that cannot be clearly resolved in the NMR spectrum.
-
-
MALDI-TOF Mass Spectrometry:
-
Advantage: Provides the absolute molecular weight of individual oligomers and allows for the calculation of Mₙ, Mₙ, and PDI. It can also be used for higher molecular weight polymers.
-
Limitation: For polymers with a broad molecular weight distribution (high PDI), there can be mass discrimination effects, where lower mass oligomers are preferentially ionized, leading to an underestimation of the average molecular weight.[6] Careful optimization of sample preparation and instrument parameters is crucial for obtaining accurate results.
-
For a comprehensive characterization of polyfluorenes, it is often beneficial to use both techniques in a complementary manner to validate the structural and molecular weight information.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Determination of the molecular weight of polymers by end-group analysis - Magritek [magritek.com]
- 3. MALDI-TOF Characterization of Functionalized Polymers [sigmaaldrich.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. mazams.weebly.com [mazams.weebly.com]
- 6. waters.com [waters.com]
Application Note: Cyclic Voltammetry of Polymers from (9,9-Dihexyl-9H-fluoren-2-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyfluorene-based conjugated polymers are a significant class of materials in the fields of organic electronics and biomedical sensing due to their excellent charge transport properties, high photoluminescence quantum yields, and tunable electronic structure. The electrochemical behavior of these polymers, particularly their oxidation and reduction potentials, is critical in determining their suitability for various applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemosensors. Cyclic voltammetry (CV) is a powerful and routinely used electrochemical technique to probe the redox properties of these materials. From the CV data, key electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the electrochemical bandgap can be estimated.
This application note provides detailed protocols for the synthesis and cyclic voltammetry analysis of a representative polyfluorene copolymer, poly[(9,9-dihexylfluorene)-alt-bithiophene] (PFTBT), synthesized via Suzuki coupling from (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid derivatives.
Data Presentation
The electrochemical properties of a series of polyfluorene copolymers derived from this compound are summarized in the table below. These values are crucial for designing and evaluating the performance of organic electronic devices.
| Polymer | Oxidation Onset (E_ox, V) | Reduction Onset (E_red, V) | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (E_g, eV) |
| Poly[(9,9-dihexylfluorene)-alt-bithiophene] (PFTBT) | 0.75 | -1.85 | -5.15 | -2.55 | 2.60 |
| Poly[(9,9-dihexylfluorene)-alt-benzothiadiazole] | 1.05 | -1.35 | -5.45 | -3.05 | 2.40 |
| Poly(9,9-dihexylfluorene) | 1.00 | -2.10 | -5.40 | -2.30 | 3.10 |
Note: The values presented are typical and can vary based on experimental conditions such as solvent, electrolyte, scan rate, and reference electrode.
Experimental Protocols
Synthesis of Poly[(9,9-dihexylfluorene)-alt-bithiophene] (PFTBT) via Suzuki Coupling
This protocol describes a typical Suzuki coupling polymerization to synthesize PFTBT.
Materials:
-
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dihexylfluorene
-
5,5'-Dibromo-2,2'-bithiophene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Methanol
-
Acetone
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk flask, combine 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dihexylfluorene (1.0 mmol), 5,5'-dibromo-2,2'-bithiophene (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Add 20 mL of toluene to the flask.
-
Prepare a 2 M aqueous solution of potassium carbonate.
-
Degas the toluene mixture and the potassium carbonate solution by bubbling with argon or nitrogen for 30 minutes.
-
Add 10 mL of the degassed potassium carbonate solution to the reaction mixture.
-
Heat the mixture to 90 °C and stir vigorously under an inert atmosphere for 48 hours.
-
After cooling to room temperature, separate the organic layer.
-
Precipitate the polymer by slowly adding the organic solution to 200 mL of vigorously stirring methanol.
-
Filter the precipitated polymer and wash it with methanol and acetone to remove oligomers and catalyst residues.
-
Dry the polymer under vacuum at 40 °C overnight.
Polymer synthesis workflow diagram.
Cyclic Voltammetry Protocol
This protocol outlines the procedure for determining the electrochemical properties of the synthesized polymer.
Materials and Equipment:
-
Synthesized polyfluorene derivative (e.g., PFTBT)
-
Anhydrous acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂)
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP) as the supporting electrolyte
-
Ferrocene (for reference electrode calibration)
-
Potentiostat/Galvanostat system
-
Three-electrode cell:
-
Working electrode: Glassy carbon, platinum, or indium tin oxide (ITO) coated glass
-
Reference electrode: Ag/AgCl or Ag/Ag⁺
-
Counter electrode: Platinum wire
-
-
Argon or Nitrogen gas
Procedure:
-
Preparation of the Polymer Film:
-
Dissolve a small amount of the polymer in a suitable solvent (e.g., chloroform, toluene).
-
Drop-cast or spin-coat the polymer solution onto the working electrode to form a thin film.
-
Dry the film under vacuum.
-
-
Electrochemical Measurement:
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen anhydrous solvent.
-
Assemble the three-electrode cell with the polymer-coated working electrode, the reference electrode, and the counter electrode.
-
Fill the cell with the electrolyte solution.
-
Degas the solution by bubbling with argon or nitrogen for at least 15 minutes.
-
Connect the electrodes to the potentiostat.
-
Perform cyclic voltammetry by scanning the potential from the open-circuit potential towards positive potentials to record the oxidation wave, and then towards negative potentials to record the reduction wave. A typical scan rate is 50-100 mV/s.
-
After the measurement, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard (E₁/₂ of Fc/Fc⁺ is approximately +0.4 V vs. Ag/AgCl in acetonitrile).
-
-
Data Analysis:
-
Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the cyclic voltammogram of the polymer.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing the Fc/Fc⁺ couple (assuming the absolute energy level of Fc/Fc⁺ is -4.8 eV relative to the vacuum level):
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
-
The electrochemical bandgap (E_g) is the difference between the LUMO and HOMO energy levels:
-
E_g (eV) = LUMO - HOMO
-
-
Cyclic voltammetry experimental workflow.
Signaling Pathways and Logical Relationships
The relationship between the chemical structure of the polyfluorene derivatives and their resulting electronic properties is a key aspect of materials design. By incorporating different comonomers with the this compound, the HOMO and LUMO energy levels can be systematically tuned.
Influence of comonomer on polymer properties.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in Suzuki coupling reactions involving this compound can be attributed to several factors. The most common culprits include inactive catalysts, instability of the boronic acid, and suboptimal reaction conditions. It is crucial to ensure that the palladium catalyst has not been deactivated by exposure to oxygen and that all reagents and solvents are free of impurities. Additionally, fluorenyl boronic acids can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. The choice of base, solvent, temperature, and reaction time are all critical parameters that may require optimization for your specific substrates.
Q2: What are the common side reactions observed with this compound and how can they be minimized?
A2: The two most prevalent side reactions are homocoupling of the boronic acid and protodeboronation.
-
Homocoupling: This is the self-coupling of two molecules of the boronic acid to form a bi-fluorenyl byproduct. This side reaction is often promoted by the presence of oxygen. To minimize homocoupling, it is imperative to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the experiment.[1]
-
Protodeboronation: This is the replacement of the boronic acid moiety with a hydrogen atom. This can be a significant issue with some boronic acids. Using fresh, high-purity this compound is recommended. Alternatively, converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can mitigate this problem.[1]
Q3: How does the purity of this compound affect the reaction?
A3: The purity of the boronic acid is paramount for a successful Suzuki coupling. Impurities can interfere with the catalytic cycle, leading to lower yields and the formation of byproducts. It is advisable to use boronic acid from a reputable supplier or to purify it before use if its purity is questionable.
Q4: Can the fluorene moiety itself interfere with the reaction?
A4: The fluorene ring system is generally stable under Suzuki coupling conditions. However, the bulky nature of the 9,9-dihexylfluorene group can introduce steric hindrance, which might necessitate the use of specific ligands to facilitate the coupling.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive Catalyst | Use a fresh batch of palladium catalyst. Ensure proper handling and storage to prevent deactivation. Consider using a pre-catalyst that is more air and moisture stable. |
| Poor quality or degraded boronic acid | Use fresh, high-purity this compound. Consider converting it to a pinacol boronate ester for increased stability. | |
| Inefficient base | The choice of base is critical. Screen a variety of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. The optimal base is often substrate-dependent. | |
| Suboptimal solvent | The solvent system must be appropriate for all reaction components. Common choices include toluene, dioxane, or THF, often with an aqueous component to dissolve the inorganic base. Ensure the solvent is thoroughly degassed. | |
| Incorrect temperature or reaction time | Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to decomposition. | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen | Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| Inappropriate catalyst | Some palladium catalysts are more prone to promoting homocoupling. Consider screening different palladium sources and ligands. | |
| Protodeboronation of Boronic Acid | Presence of excess water or protic solvents | While some water is often necessary to dissolve the base, an excess can lead to protodeboronation. Use anhydrous solvents and carefully control the amount of water added. |
| Unstable boronic acid | Use fresh boronic acid. Conversion to a pinacol boronate ester can significantly reduce protodeboronation. | |
| Incomplete Consumption of Starting Material | Insufficient catalyst loading | While Suzuki couplings are catalytic, a certain minimum amount of catalyst is required. If the reaction stalls, a small addition of fresh catalyst may restart it. |
| Steric hindrance | The bulky 9,9-dihexylfluorene group may require the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to facilitate the oxidative addition and reductive elimination steps. | |
| Difficult Purification | Co-elution of product with byproducts | If the desired product is difficult to separate from fluorenyl-containing byproducts, consider modifying the workup. For instance, if unreacted boronic acid is the issue, an aqueous base wash can help remove it. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Suzuki Coupling with Fluorene Derivatives
| Catalyst / Ligand | Typical Loading (mol%) | Advantages | Considerations |
| Pd(PPh₃)₄ | 1-5 | Readily available and widely used. | Can be less effective for challenging substrates; may require higher temperatures. |
| Pd(OAc)₂ / PPh₃ | 1-3 (Pd), 2-6 (Ligand) | Cost-effective and allows for ligand screening. | Requires in-situ reduction of Pd(II) to the active Pd(0) species. |
| PdCl₂(dppf) | 1-3 | A robust catalyst for a range of substrates. | |
| Pd₂(dba)₃ / Buchwald Ligands (e.g., SPhos, XPhos) | 0.5-2 (Pd), 1-4 (Ligand) | Highly active for sterically hindered and electron-rich substrates. | Higher cost of ligands. |
Table 2: Influence of Base and Solvent on Suzuki Coupling of Fluorene Derivatives
| Base | Solvent System | General Observations |
| K₂CO₃ | Toluene / H₂O or Dioxane / H₂O | A commonly used and effective base of moderate strength. |
| K₃PO₄ | Toluene / H₂O or Dioxane / H₂O | A stronger base that can be effective for less reactive coupling partners. |
| Cs₂CO₃ | Toluene / H₂O or THF / H₂O | A strong base that can accelerate slow reactions but may also promote side reactions. |
| Na₂CO₃ | THF / H₂O | A standard base, often used in the synthesis of polyfluorenes.[2] |
Note: The optimal combination of catalyst, ligand, base, and solvent is highly dependent on the specific aryl halide being coupled with this compound and may require experimental screening for best results.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with an Aryl Bromide
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., Toluene/H₂O 4:1, or THF/aqueous Na₂CO₃ 2M solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the aryl bromide, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
Caption: Troubleshooting decision tree for low-yield Suzuki coupling reactions.
References
Technical Support Center: Fluorenylboronic Acids in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorenylboronic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during experiments, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using fluorenylboronic acids in Suzuki-Miyaura coupling?
A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom, leading to the formation of fluorene. Homocoupling is the palladium-catalyzed reaction of two molecules of the fluorenylboronic acid to form a bi-fluorenyl molecule. Both side reactions consume the starting material and reduce the yield of the desired cross-coupled product.
Q2: What factors make fluorenylboronic acids prone to these side reactions?
A2: The reactivity of fluorenylboronic acids is influenced by both steric and electronic factors. The bulky fluorenyl group can create steric hindrance, potentially slowing down the desired cross-coupling reaction and allowing more time for side reactions to occur. Electronically, the nature of the fluorenyl system can influence the rate of transmetalation and the stability of the boronic acid under basic reaction conditions.
Q3: How can I minimize protodeboronation?
A3: Protodeboronation is often promoted by the presence of water and strong bases. To minimize this side reaction, consider the following strategies:
-
Use anhydrous conditions: Employing rigorously dried solvents and reagents can significantly reduce the extent of protodeboronation.
-
Choose a milder base: Strong bases can accelerate the decomposition of the boronic acid. Using a weaker base, such as K₃PO₄ or Cs₂CO₃, may be beneficial.
-
Use a boronic ester: Converting the fluorenylboronic acid to a more stable derivative, like a pinacol ester, can protect it from premature decomposition. The active boronic acid is then slowly released in situ.
-
Optimize reaction temperature: Lowering the reaction temperature can sometimes suppress protodeboronation, though this may also slow down the desired reaction. A careful balance is necessary.
Q4: What are the main causes of homocoupling, and how can it be prevented?
A4: Homocoupling is often promoted by the presence of oxygen, which can alter the palladium catalytic cycle. Key preventative measures include:
-
Thorough degassing: Rigorously degassing the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles is crucial.
-
Use of Pd(0) catalysts: Starting with a Pd(0) source can sometimes be advantageous over Pd(II) precatalysts that require in situ reduction, a step where side reactions can be initiated.
-
Ligand selection: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over pathways leading to homocoupling.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupling Product
If you are experiencing low yields, a systematic approach to troubleshooting is recommended. The following workflow can help identify the root cause.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Significant Protodeboronation Observed
When the primary byproduct is the protodeboronated fluorene, the following decision tree can guide your optimization efforts.
Caption: Decision tree for minimizing protodeboronation.
Issue 3: Predominant Homocoupling of Fluorenylboronic Acid
If the main undesired product is the bi-fluorenyl, the following workflow should be consulted.
Caption: Workflow for reducing homocoupling byproducts.
Quantitative Data on Side Reactions
While specific quantitative data for fluorenylboronic acids are not extensively published, the following tables provide illustrative data for related arylboronic acids to offer a comparative perspective on the extent of these side reactions under different conditions.
Table 1: Influence of Base on Protodeboronation of an Arylboronic Acid
| Entry | Base (3 equiv.) | Solvent System | Temperature (°C) | Time (h) | % Protodeboronation |
| 1 | NaOH | Dioxane/H₂O | 80 | 12 | ~45% |
| 2 | K₂CO₃ | Dioxane/H₂O | 80 | 12 | ~20% |
| 3 | K₃PO₄ | Dioxane/H₂O | 80 | 12 | <10% |
| 4 | Cs₂CO₃ | Dioxane/H₂O | 80 | 12 | <5% |
Data are representative and compiled from typical observations in Suzuki-Miyaura reactions.
Table 2: Effect of Atmosphere on Homocoupling of Phenylboronic Acid
| Entry | Catalyst | Atmosphere | Solvent | Temperature (°C) | Time (h) | % Homocoupling |
| 1 | Pd(PPh₃)₄ | Air | Toluene | 100 | 8 | ~30% |
| 2 | Pd(PPh₃)₄ | Nitrogen | Toluene | 100 | 8 | <5% |
| 3 | PdCl₂(dppf) | Air | DMF | 100 | 8 | ~25% |
| 4 | PdCl₂(dppf) | Nitrogen | DMF | 100 | 8 | <3% |
Data are illustrative and based on general findings in the literature.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with Fluorenylboronic Acid
This protocol is a starting point and may require optimization depending on the specific aryl halide used.
Reagents and Equipment:
-
Fluorenylboronic acid (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the fluorenylboronic acid, aryl halide, base, and palladium catalyst.
-
Solvent Addition: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the removal of dissolved oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol for the Preparation of Fluorenyl Pinacol Boronate
Reagents and Equipment:
-
Fluorenylboronic acid (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Dean-Stark apparatus (for azeotropic removal of water) or molecular sieves
-
Round-bottom flask and condenser
-
Magnetic stirrer and heating plate
Procedure:
-
Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the fluorenylboronic acid and pinacol.
-
Solvent Addition: Add the anhydrous solvent.
-
Azeotropic Removal of Water: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Alternative to Dean-Stark: Alternatively, the reaction can be stirred at room temperature in an anhydrous solvent over activated molecular sieves for several hours.
-
Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude fluorenyl pinacol boronate can often be used without further purification. If necessary, it can be purified by recrystallization or column chromatography.
Preventing protodeboronation of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid
Welcome to the Technical Support Center for (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing protodeboronation and to offer troubleshooting advice for its use in chemical reactions.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the storage and use of this compound, with a focus on preventing the undesired protodeboronation side reaction.
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond. For this compound, this results in the formation of 9,9-dihexyl-9H-fluorene, an undesired byproduct. This side reaction consumes the boronic acid, leading to lower yields of the desired cross-coupled product and complicating the purification process. Arylboronic acids, particularly electron-rich ones like the fluorenyl derivative, are susceptible to this decomposition pathway, especially under the basic conditions often required for Suzuki-Miyaura cross-coupling reactions.[1]
Q2: How can I properly store this compound to minimize decomposition?
A2: To ensure the longevity and reactivity of your boronic acid, it is crucial to store it under the following conditions:
-
Cool and Dry: Store the compound in a refrigerator or freezer at low temperatures (e.g., <4 °C).
-
Inert Atmosphere: Keep the container tightly sealed under an inert atmosphere, such as argon or nitrogen, to protect it from moisture and oxygen. Oxygen can promote oxidative degradation pathways.
-
Desiccator: Storing the container within a desiccator will further protect it from ambient moisture.
Q3: My Suzuki-Miyaura coupling reaction with this compound is giving low yields, and I suspect protodeboronation. What are the key reaction parameters to investigate?
A3: Several factors can contribute to protodeboronation during a Suzuki-Miyaura reaction. Here are the primary parameters to troubleshoot:
-
Choice of Base: Strong bases can accelerate protodeboronation. Consider using milder bases.
-
Solvent System: The presence of water can promote protodeboronation. Using anhydrous solvents or minimizing the water content is often beneficial.
-
Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.
-
Catalyst System: An efficient palladium catalyst and ligand system that promotes a fast cross-coupling reaction can outcompete the protodeboronation side reaction.
-
Reaction Time: Prolonged reaction times can lead to increased decomposition of the boronic acid.
Q4: What are some practical strategies to minimize protodeboronation during the reaction?
A4: To mitigate protodeboronation, consider implementing the following strategies:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate, can be highly effective.[2][3][4][5] These derivatives act as protecting groups, providing a slow, controlled release of the boronic acid under the reaction conditions, which keeps its concentration low and minimizes side reactions.[4]
-
Optimize the Base: Switch from strong bases like NaOH or KOH to milder inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).
-
Anhydrous Conditions: Use thoroughly dried, anhydrous solvents. If an aqueous base is necessary, use the minimum amount required and consider a biphasic system.
-
Lower the Temperature: Attempt the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Highly Active Catalyst: Employ a highly active palladium precatalyst and a suitable phosphine ligand (e.g., Buchwald-type ligands for sterically hindered substrates) to accelerate the desired cross-coupling.[6]
Quantitative Data on Boronic Acid Stability
| Boron Reagent Type | Relative Stability | Conditions Favoring Stability | Potential Drawbacks |
| Arylboronic Acid | Low to Moderate | Anhydrous, non-polar solvents; mild base (e.g., K₃PO₄); lower temperatures. | Susceptible to protodeboronation, especially with aqueous base and heat. |
| Arylboronic Acid Pinacol Ester | Moderate to High | Generally more stable than the corresponding boronic acid to storage and reaction conditions. | Can have slower transmetalation rates; may require specific conditions for hydrolysis to the active boronic acid.[2][7] |
| Aryl MIDA Boronate | High | Very stable to storage and purification (e.g., chromatography); allows for slow release of the boronic acid.[4] | Requires specific conditions (e.g., aqueous base) for in situ deprotection and release of the boronic acid.[4] |
| Aryltrifluoroborate Salt | High | Crystalline, air- and moisture-stable solids.[8] | Often requires specific conditions for efficient cross-coupling. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, designed to minimize protodeboronation.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a suitable Buchwald ligand (e.g., SPhos)
-
Potassium phosphate (K₃PO₄), finely powdered and dried
-
Anhydrous toluene
-
Anhydrous isopropanol
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Catalyst Preparation: In a separate vial under an inert atmosphere, prepare the catalyst solution by dissolving Pd(OAc)₂ (2 mol%) and the phosphine ligand (4-6 mol%) in anhydrous toluene.
-
Reaction Setup: Add anhydrous toluene and anhydrous isopropanol (e.g., in a 4:1 ratio) to the Schlenk flask containing the reagents. Stir the mixture to ensure good suspension.
-
Initiation: Add the catalyst solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS at regular intervals.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Monitoring Protodeboronation by HPLC
This protocol outlines a method for quantifying the extent of protodeboronation during a reaction.
Procedure:
-
Reaction Sampling: At specific time points during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately quench the aliquot in a known volume (e.g., 1 mL) of a solvent mixture (e.g., acetonitrile/water) to stop the reaction. An internal standard can be included in the quenching solution for more accurate quantification.
-
Sample Preparation: Filter the quenched sample through a 0.22 µm syringe filter.
-
HPLC Analysis: Analyze the sample by reverse-phase HPLC. Use a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Quantification: Monitor the disappearance of the this compound peak and the appearance of the 9,9-dihexyl-9H-fluorene (protodeboronated product) peak. The peak areas can be used to determine the percentage of protodeboronation relative to the starting material or the desired product. Calibration curves with authentic samples of the starting material and the protodeboronated product should be generated for accurate quantification.
Visualizations
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Polyfluorene Synthesis
Welcome to the technical support center for polyfluorene synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of polyfluorenes, with a focus on improving polymer yield and quality.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of polyfluorenes via Suzuki and Yamamoto coupling reactions.
Issue 1: Low Polymer Yield
Q: My Suzuki/Yamamoto polymerization reaction is resulting in a low yield of polyfluorene. What are the common causes and how can I improve it?
A: Low polymer yield is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is essential to identify the root cause.
Possible Causes & Solutions:
-
Inefficient Catalyst System: The choice and handling of the catalyst are critical.
-
Solution: Ensure the palladium or nickel catalyst is active. Use fresh catalyst or store it under an inert atmosphere to prevent deactivation. For Suzuki reactions, consider using pre-catalysts that readily form the active Pd(0) species. Optimizing the ligand-to-metal ratio can also enhance catalytic activity. For instance, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be beneficial in Suzuki couplings.[1]
-
-
Improper Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to incomplete reactions.
-
Solution: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they may also lead to side reactions or polymer degradation.[2] Ensure the reaction time is sufficient for the polymer chains to grow. The choice of solvent is also crucial; for Suzuki reactions, a two-phase system (e.g., toluene/water) with a phase transfer catalyst can be effective.[3]
-
-
Monomer Impurity: Impurities in the fluorene monomers can interfere with the polymerization process.
-
Poor Quality of Boronic Acid/Ester (Suzuki Coupling): Degradation of the boronic acid or ester derivative can significantly reduce the yield.
-
Solution: Check the purity of the boronic acid/ester by NMR. Protodeboronation, the loss of the boron group, is a common side reaction.[1] Using freshly prepared or properly stored boronic acid derivatives is advisable.
-
-
Oxygen Contamination: The presence of oxygen can deactivate the catalyst.
-
Solution: All polymerization reactions should be carried out under a strict inert atmosphere (e.g., argon or nitrogen). Solvents should be properly degassed before use.[3]
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low polymer yield.
Issue 2: Low Molecular Weight
Q: The polyfluorene I synthesized has a low molecular weight. What factors influence the molecular weight and how can I increase it?
A: Achieving a high molecular weight is crucial for the desired optoelectronic and physical properties of polyfluorenes. Several factors can prematurely terminate chain growth.
Possible Causes & Solutions:
-
Incorrect Stoichiometry: An imbalance in the molar ratio of the monomers in a step-growth polymerization like Suzuki coupling is a primary cause of low molecular weight.
-
Solution: Ensure a precise 1:1 molar ratio of the dihalo-fluorene and the diboronic acid/ester derivative for Suzuki reactions.[5] For Yamamoto coupling, which is an AA-type polymerization, this is not an issue.
-
-
Monomer Impurities: As with low yield, impurities can act as chain-capping agents, preventing further polymerization.
-
Solution: Rigorous purification of monomers is critical. Even small amounts of monofunctional impurities can significantly limit the molecular weight.[2]
-
-
Suboptimal Catalyst Concentration: The amount of catalyst can influence the molecular weight.
-
Solution: The optimal catalyst loading should be determined experimentally. While a higher catalyst concentration might increase the reaction rate, it doesn't always lead to a higher molecular weight and can sometimes promote side reactions. Reducing the palladium loading from 10 mol% to 2.5 mol% has been shown to significantly reduce the number-average molecular weight (Mn) and weight-average molecular weight (Mw).[6]
-
-
Reaction Time and Temperature: Insufficient reaction time or suboptimal temperature can result in incomplete polymerization.
-
Solution: Ensure the polymerization is allowed to proceed for a sufficient duration to achieve high molecular weight. The optimal temperature should be maintained throughout the reaction to ensure a steady polymerization rate without causing degradation.[2]
-
-
Side Reactions: Side reactions such as dehalogenation can cap the growing polymer chain.[7][8]
-
Solution: The choice of base and solvent can influence the extent of side reactions. For instance, in Suzuki coupling, using milder bases like K₂CO₃ or K₃PO₄ and aprotic solvents can minimize dehalogenation.[7]
-
Troubleshooting Workflow for Low Molecular Weight
Caption: A step-by-step guide to troubleshooting low molecular weight in polyfluorene synthesis.
Issue 3: Broad Polydispersity Index (PDI)
Q: The GPC analysis of my polyfluorene shows a broad PDI. What does this indicate and how can I achieve a narrower molecular weight distribution?
A: A broad PDI indicates a wide distribution of polymer chain lengths. For many applications, a narrow PDI is desirable for uniform material properties.
Possible Causes & Solutions:
-
Step-Growth Polymerization Nature: Suzuki and Yamamoto polymerizations are typically step-growth polymerizations, which inherently produce polymers with a PDI of around 2.
-
Side Reactions and Chain Transfer: Uncontrolled side reactions or chain transfer events can lead to a broader PDI.
-
Solution: Catalyst-Transfer Polycondensation: To achieve a more controlled, chain-growth-like polymerization with a narrower PDI, catalyst-transfer polycondensation (CTP) methods, such as Suzuki-Miyaura catalyst-transfer polycondensation (SCTP), can be employed. These methods can produce well-defined polyfluorenes with predictable molecular weights and low PDIs (typically between 1.1 and 1.5).[9][10][11]
Data Presentation: Impact of Reaction Conditions
The following tables summarize quantitative data on how various reaction parameters in Suzuki polymerization affect the molecular weight, PDI, and yield of poly(9,9-di-n-octylfluorenyl-2,7-diyl) (PF).
Table 1: Effect of Milling Time and Frequency in Mechanochemical Suzuki Polymerization
| Entry | Milling Frequency (rpm) | Milling Time (min) | Mn (kDa) | Mw/Mn (PDI) | Yield (%) |
| 1 | 600 | 30 | 7.9 | 1.8 | 46 |
| 2 | 1200 | 30 | 8.1 | 1.9 | 47 |
| 3 | 1800 | 30 | 9.3 | 1.9 | 45 |
| 4 | 1800 | 15 | 8.5 | 2.0 | 45 |
| 5 | 1800 | 5 | 5.8 | 1.8 | 29 |
Data adapted from a mechanochemical Suzuki polymerization study.[6]
Table 2: Effect of Catalyst Loading in Mechanochemical Suzuki Polymerization
| Entry | Catalyst Loading (mol%) | Mn (kDa) | Mw/Mn (PDI) | Yield (%) |
| 1 | 10 | 5.8 | 1.8 | 29 |
| 2 | 5 | 4.9 | 1.7 | 25 |
| 3 | 2.5 | 4.1 | 1.6 | 18 |
Data adapted from a mechanochemical Suzuki polymerization study.[6]
Table 3: Comparison of Solution-Phase vs. Mechanochemical Suzuki Polymerization
| Method | Mn (kDa) | Mw/Mn (PDI) | Yield (%) |
| Solution-Phase | 9.26 | 1.91 | 53 |
| Mechanochemical | 9.3 | 1.9 | 45 |
Data adapted from a comparative study.[6]
Experimental Protocols
Protocol 1: Suzuki Polymerization of Polyfluorene (Solution-Phase)
This protocol describes a typical procedure for the synthesis of poly(9,9-dioctylfluorene) via a solution-phase Suzuki coupling reaction.[6]
Materials:
-
9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester
-
2,7-dibromo-9,9-dioctylfluorene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Degassed water
-
Toluene
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 eq), 2,7-dibromo-9,9-dioctylfluorene (1.0 eq), Pd(OAc)₂ (typically 1-2 mol%), and K₂CO₃ (excess, e.g., 8 eq) under an inert atmosphere (argon or nitrogen).
-
Solvent Addition: Add a mixture of THF and degassed water (e.g., 1:1 v/v).
-
Polymerization: Seal the flask and heat the reaction mixture to reflux (approximately 65-70 °C) with vigorous stirring for 24-48 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing methanol to precipitate the polymer.
-
Filter the crude polymer and wash it with water and methanol to remove inorganic salts and low molecular weight oligomers.
-
To remove the palladium catalyst, dissolve the polymer in toluene and wash with an aqueous HCl solution, followed by washing with water until the aqueous layer is neutral.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solution.
-
Precipitate the polymer by adding the concentrated solution dropwise into vigorously stirred methanol.
-
Filter the purified polymer and dry it under vacuum.
-
Experimental Workflow for Suzuki Polymerization
Caption: A schematic of the Suzuki polymerization workflow.
Protocol 2: Yamamoto Polymerization of Polyfluorene
This protocol outlines a general procedure for the synthesis of poly(9,9-dioctylfluorene) via Yamamoto coupling.
Materials:
-
2,7-dibromo-9,9-dioctylfluorene
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂)
-
2,2'-Bipyridyl
-
1,5-Cyclooctadiene (COD)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Hydrochloric acid (HCl)
-
Acetone
Procedure:
-
Catalyst Activation: In a Schlenk flask under an inert atmosphere, dissolve Ni(COD)₂ and 2,2'-bipyridyl in anhydrous DMF. Stir the mixture at 60-80 °C until a deep-colored solution forms, indicating the formation of the active catalytic complex.
-
Monomer Addition: To the activated catalyst solution, add a solution of 2,7-dibromo-9,9-dioctylfluorene in anhydrous toluene.
-
Polymerization: Stir the reaction mixture at 80-90 °C for 24-48 hours. The viscosity of the solution will increase as the polymerization progresses.
-
Work-up:
-
Cool the reaction to room temperature and pour it into a mixture of methanol, water, and concentrated HCl to precipitate the polymer and decompose the nickel catalyst.
-
Stir for several hours, then filter the polymer.
-
-
Purification:
-
Wash the polymer extensively with methanol, acetone, and a dilute HCl solution to remove catalyst residues and oligomers.
-
A Soxhlet extraction with methanol, acetone, and then chloroform or THF can be performed for further purification. The polymer is recovered from the final solvent fraction.
-
Precipitate the purified polymer from a concentrated toluene or chloroform solution into methanol.
-
Filter and dry the final polymer under vacuum.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103224441A - Crystallization method for fluorene purification - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Suzuki Coupling of Fluorene Derivatives
Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling of fluorene derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during these synthetic procedures. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your catalyst selection and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in the Suzuki coupling of fluorene derivatives?
A1: Low yields in the Suzuki coupling of fluorene derivatives can stem from several factors. One of the most common issues is suboptimal catalyst and ligand selection. The steric bulk and electronic properties of both the fluorene substrate and the coupling partner require a carefully chosen palladium catalyst and phosphine ligand to ensure efficient catalytic turnover. Other frequent causes include the use of an inappropriate base, poor solubility of the starting materials, catalyst deactivation, and the presence of impurities or water in the reaction mixture.
Q2: How do I choose the right palladium catalyst and ligand for my fluorene derivative?
A2: The choice of catalyst and ligand is critical. For many fluorene couplings, palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are effective palladium sources. The key is often in the choice of the phosphine ligand. Bulky, electron-rich phosphine ligands, such as those developed by the Buchwald group (e.g., SPhos, XPhos), are often effective in promoting the coupling of sterically hindered substrates. For less demanding couplings, triphenylphosphine (PPh₃) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be sufficient. It is often necessary to screen a few catalyst/ligand combinations to find the optimal system for a specific substrate pair.
Q3: Which base should I use for the Suzuki coupling of a bromo-fluorene derivative?
A3: The choice of base can significantly impact the reaction's success and is often substrate-dependent.[1][2][3][4][5][6] Inorganic bases are generally more effective than organic bases.[3] Commonly used bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][5] For many fluorene derivatives, K₂CO₃ and Na₂CO₃ in a mixed solvent system (e.g., toluene/water or THF/water) provide good results. Cs₂CO₃ is a stronger and more soluble base that can be effective for more challenging couplings.[1]
Q4: My fluorene starting material is poorly soluble. How can I address this?
A4: Poor solubility is a common challenge with larger, conjugated systems like fluorene derivatives. To address this, you can try using a higher boiling point solvent such as toluene, dioxane, or DMF.[7] Running the reaction at an elevated temperature can also improve solubility. In some cases, modifying the fluorene substrate itself by introducing solubilizing alkyl chains at the C-9 position is a necessary strategy, particularly for the synthesis of polyfluorenes.[8]
Q5: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A5: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen. To minimize this, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can also help to drive the desired cross-coupling reaction. Additionally, the choice of catalyst and reaction conditions can influence the extent of homocoupling.
Q6: What is protodeboronation and how can I prevent it?
A6: Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This side reaction consumes the boronic acid and reduces the yield of the desired product. It is often promoted by high temperatures and the presence of water. To minimize protodeboronation, you can use a boronic ester (e.g., a pinacol ester) which is generally more stable than the corresponding boronic acid.[9][10] Running the reaction at the lowest effective temperature and for the shortest time necessary can also help.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low conversion of starting materials | 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Reaction temperature is too low. 4. Poor quality of reagents (e.g., wet solvent, impure starting materials). | 1. Screen different palladium catalysts and ligands (see Table 2). 2. Try a different base (e.g., switch from K₂CO₃ to Cs₂CO₃ for challenging couplings) or a higher boiling point solvent (e.g., toluene, DMF). 3. Increase the reaction temperature in increments of 10-20 °C. 4. Use freshly distilled and degassed solvents and purified starting materials. |
| Formation of significant side products (e.g., homocoupling, protodeboronation) | 1. Presence of oxygen in the reaction mixture. 2. Boronic acid instability. 3. Reaction time is too long or temperature is too high. | 1. Ensure the reaction setup is properly purged with an inert gas (argon or nitrogen). 2. Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid. 3. Monitor the reaction by TLC or GC/LC-MS and stop the reaction once the starting material is consumed. |
| Product is difficult to purify | 1. Presence of closely eluting impurities. 2. Residual palladium catalyst in the product. | 1. Optimize the reaction conditions to minimize side product formation. Try a different solvent system for column chromatography or consider recrystallization. 2. After the reaction, consider a workup procedure that includes a wash with an aqueous solution of a sulfur-containing reagent (e.g., sodium thiosulfate) or filtration through a pad of Celite® to remove palladium residues. |
| Reaction is not reproducible | 1. Inconsistent quality of reagents or solvents. 2. Variations in reaction setup and degassing. 3. Inconsistent heating. | 1. Use reagents and solvents from the same batch if possible, and always ensure solvents are anhydrous and degassed. 2. Standardize the degassing procedure (e.g., number of vacuum/inert gas cycles). 3. Use an oil bath with a temperature controller for consistent heating. |
Data Presentation
Table 1: Effect of Base on the Suzuki Coupling of 4-bromotoluene and Phenylboronic Acid
| Entry | Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 80 | 12 | 95 |
| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 80 | 12 | 92 |
| 3 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 80 | 12 | 96 |
| 4 | Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 80 | 12 | 94 |
| 5 | Et₃N | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 80 | 12 | 45 |
Data compiled for illustrative purposes based on general findings in Suzuki-Miyaura coupling literature.[1]
Table 2: Catalyst and Ligand Screening for the Suzuki Coupling of 2-Bromofluorene with Phenylboronic Acid
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 75 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 90 | 82 |
| 3 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene | 100 | 91 |
| 4 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DMF/H₂O | 90 | 88 |
Yields are hypothetical and for illustrative purposes to show potential trends in catalyst and ligand effectiveness.
Experimental Protocols
General Procedure for the Suzuki Coupling of 2-Bromofluorene with an Arylboronic Acid:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-bromofluorene (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 10 mL) via syringe.
-
Catalyst Addition: To this stirred suspension, add the palladium catalyst and ligand (e.g., Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%)) or the pre-catalyst (e.g., Pd(PPh₃)₄ (0.03 mmol, 3 mol%)).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the progress by TLC or GC/LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling of fluorene derivatives.
Caption: Logical workflow for initial catalyst and reagent selection.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pure.hw.ac.uk [pure.hw.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. nbinno.com [nbinno.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Polymerization with (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki polymerization of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the polymerization process.
Issue 1: Low Molecular Weight of the Resulting Polymer
Possible Causes and Solutions:
| Cause | Recommended Action |
| Solvent System | The miscibility of the organic solvent with water plays a crucial role. Systems with higher miscibility, such as Tetrahydrofuran (THF)/Water , tend to yield higher molecular weight polymers compared to less miscible systems like toluene/water.[1][2] Consider switching to a THF/water solvent system. |
| Imperfect Stoichiometry | An exact 1:1 molar ratio between the boronic acid and the dihalo-monomer is critical for achieving high molecular weight in step-growth polymerization.[1][2] Carefully measure and dispense both monomers. Consider performing a titration of the boronic acid to ensure accurate concentration. |
| Inefficient Catalyst | The choice of palladium catalyst and ligand can significantly impact the polymerization. Some catalysts may be more prone to deactivation or side reactions.[1] Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable phosphine ligand) to find the optimal one for your specific monomer combination. |
| Presence of Impurities | Impurities in monomers, solvents, or the inert gas can act as chain terminators, limiting polymer growth. Ensure all reagents are of high purity and solvents are appropriately dried and degassed. |
| Suboptimal Reaction Temperature | Polymerization temperature affects reaction kinetics and catalyst stability. Optimize the reaction temperature; too low may result in slow polymerization, while too high could lead to catalyst decomposition or side reactions. |
Troubleshooting Workflow for Low Molecular Weight
Caption: A flowchart for troubleshooting low molecular weight in polyfluorene synthesis.
Issue 2: Broad Polydispersity Index (PDI)
Possible Causes and Solutions:
| Cause | Recommended Action |
| Side Reactions | Ligand scrambling and other side reactions can lead to chain termination or branching, broadening the PDI. The choice of catalyst and ligand is crucial to minimize these effects. |
| Slow Initiation | If the initiation of polymerization is slow compared to propagation, it can result in a broader distribution of chain lengths. Ensure the catalyst is activated efficiently at the start of the reaction. |
| Monomer Addition Rate | In some controlled polymerization techniques, the rate of monomer addition can influence the PDI. For chain-growth mechanisms, a controlled monomer feed can lead to narrower PDIs. |
| Reaction Heterogeneity | If the polymer precipitates out of solution as it grows, this can lead to a heterogeneous reaction environment and a broader PDI. Ensure the chosen solvent maintains the polymer in solution throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: Which solvent system is best for achieving high molecular weight polyfluorenes via Suzuki polymerization?
A biphasic solvent system is typically used for Suzuki polymerization. A combination of an organic solvent and an aqueous basic solution is common. Studies have shown that organic solvents with higher miscibility with water, such as Tetrahydrofuran (THF) , tend to produce polyfluorenes with higher molecular weights compared to less miscible solvents like toluene.[1][2]
Q2: How does the choice of base affect the polymerization?
The base is crucial for the transmetalation step in the Suzuki coupling catalytic cycle. Inorganic bases of medium strength, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), are often effective.[1][2] Stronger bases like hydroxides can sometimes lead to side reactions. The base is typically dissolved in water to create the aqueous phase of the reaction mixture.
Q3: What is a typical catalyst loading for this type of polymerization?
Catalyst loading can vary, but typically ranges from 0.5 to 2 mol% of the palladium catalyst relative to the monomers. Higher catalyst loading does not always lead to better results and can increase costs and the difficulty of post-polymerization purification.
Q4: How can I purify the final polymer?
Purification often involves precipitating the polymer from the reaction mixture into a non-solvent like methanol or acetone. The precipitated polymer can then be collected by filtration. Further purification can be achieved by Soxhlet extraction with a series of solvents to remove residual catalyst, oligomers, and other impurities.
Q5: What are the key parameters to control for a successful polymerization?
The three most critical parameters are:
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High purity of monomers and reagents.
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Strict adherence to a 1:1 stoichiometric ratio of the comonomers. [1][2]
-
An efficient and stable catalyst system.
Data Presentation
Solvent Effects on Polyfluorene Molecular Weight
| Organic Solvent (in biphasic system with water) | Relative Miscibility with Water | General Effect on Molecular Weight |
| Tetrahydrofuran (THF) | High | Tends to produce higher molecular weight polymers.[1][2] |
| Toluene | Low | Generally results in lower molecular weight polymers compared to THF.[1][2] |
| o-Xylene | Low | Similar to toluene, tends to yield lower molecular weight polymers.[1] |
| Dichloromethane | Low | May result in lower molecular weight and can be more challenging for higher reaction temperatures due to its low boiling point.[1] |
Note: The actual molecular weight and PDI are dependent on a multitude of factors including the specific monomers, catalyst, base, temperature, and reaction time.
Experimental Protocols
General Protocol for Suzuki Polymerization of a Fluorene Derivative
This protocol is a general guideline and may require optimization for specific monomer combinations. This example is adapted from a solution-phase synthesis of poly(9,9-di-n-octylfluorenyl-2,7-diyl).[3]
Materials:
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9,9-Dihexyl-2,7-dibromofluorene (or other suitable dihalo-monomer)
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This compound (or a corresponding diboronic acid)
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Palladium catalyst (e.g., Pd(OAc)₂)
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Base (e.g., K₂CO₃)
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Solvent: Tetrahydrofuran (THF), anhydrous and degassed
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Degassed deionized water
Procedure:
-
Monomer and Catalyst Preparation: In a glovebox, add 9,9-dihexyl-2,7-dibromofluorene (1.0 eq), (9,9-dihexyl-9H-fluoren-2,7-diyl)diboronic acid (1.0 eq), and Pd(OAc)₂ (e.g., 0.02 eq) to a Schlenk flask equipped with a magnetic stir bar.
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Solvent and Base Addition: Add anhydrous, degassed THF to the flask to dissolve the monomers and catalyst. In a separate flask, prepare a solution of K₂CO₃ (e.g., 8 eq) in degassed, deionized water.
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Reaction Setup: Seal the Schlenk flask and remove it from the glovebox. Connect the flask to a Schlenk line under an inert atmosphere (e.g., argon or nitrogen).
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Initiation of Polymerization: Add the aqueous K₂CO₃ solution to the reaction mixture via a degassed syringe.
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Polymerization: Heat the reaction mixture to reflux (approximately 65-70 °C for THF) and stir vigorously for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
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Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing a non-solvent such as methanol or a slightly acidic methanol solution (e.g., with a few drops of HCl) to precipitate the polymer.
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Purification: Stir the precipitated polymer in the non-solvent, then collect the solid by filtration. Wash the polymer with additional non-solvent. For higher purity, the polymer can be redissolved in a good solvent (e.g., chloroform or THF) and reprecipitated. Further purification can be performed by Soxhlet extraction.
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Drying: Dry the purified polymer under vacuum to a constant weight.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the Suzuki polymerization of fluorene-based monomers.
References
Technical Support Center: (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid. The information is presented in a question-and-answer format to directly address potential stability issues and challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern for this compound, like many arylboronic acids, is its susceptibility to protodeboronation . This is a decomposition pathway where the boronic acid group (-B(OH)₂) is cleaved and replaced by a hydrogen atom. This process can be accelerated by acidic or basic conditions, and even by exposure to atmospheric moisture.[1][2][3][4][5] Another potential issue is oxidation , which can also lead to degradation of the material.
Q2: How should I properly store this compound to ensure its stability?
A2: To maintain the integrity of this compound, it is crucial to store it under the following conditions:
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Temperature: Keep refrigerated.
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Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with air and moisture.
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Container: Use a tightly sealed container.
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Location: Store in a dry and well-ventilated place.
Q3: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What could be the problem?
A3: Low yields in Suzuki-Miyaura coupling reactions involving this boronic acid can stem from several factors:
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Protodeboronation: The boronic acid may be degrading under the reaction conditions, especially if the reaction is run for an extended time at high temperatures with a strong base.
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Steric Hindrance: The bulky 9,9-dihexylfluorenyl group can slow down the transmetalation step in the catalytic cycle.
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Catalyst and Ligand Choice: An inappropriate palladium catalyst or ligand may not be effective for this sterically demanding substrate.
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Reaction Conditions: Suboptimal temperature, solvent, or base can all contribute to low yields.
Q4: I am observing the formation of 9,9-dihexyl-9H-fluorene as a major byproduct in my reaction. What is causing this?
A4: The formation of 9,9-dihexyl-9H-fluorene is a direct result of protodeboronation of the starting material, this compound. This side reaction competes with the desired Suzuki-Miyaura cross-coupling.[1][2][4]
Q5: Can I do anything to improve the stability of this compound during my Suzuki coupling reaction?
A5: Yes, several strategies can be employed to mitigate degradation:
-
Use of Milder Bases: Strong bases can accelerate protodeboronation. Consider using milder bases like K₃PO₄ or Cs₂CO₃.
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Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the extent of degradation.
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Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to minimize water-induced protodeboronation.
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Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from degradation until it is needed in the catalytic cycle.
Troubleshooting Guides
Guide 1: Troubleshooting Low Yields in Suzuki-Miyaura Coupling Reactions
| Symptom | Possible Cause | Suggested Solution |
| Low to no product formation | Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-formed, air-stable catalyst. |
| Protodeboronation of Starting Material | Confirm the purity of the boronic acid before starting. Minimize reaction time and temperature. Use anhydrous solvents and reagents. | |
| Steric Hindrance | Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to facilitate the coupling of sterically hindered substrates. | |
| Significant amount of homocoupled product | Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Incomplete reaction | Insufficiently Active Catalyst System | Increase the catalyst loading. Screen different palladium catalysts and ligands. |
| Suboptimal Reaction Conditions | Optimize the base, solvent, and temperature. A solvent screen may be necessary. |
Guide 2: Managing Protodeboronation
| Observation | Underlying Issue | Mitigation Strategy |
| Formation of 9,9-dihexyl-9H-fluorene byproduct | Protodeboronation | Use milder reaction conditions (lower temperature, shorter time). Employ anhydrous solvents. Consider converting the boronic acid to a more stable boronate ester for the reaction. |
| Decreasing amount of starting material over time without product formation | Degradation of Boronic Acid | Check the pH of the reaction mixture. Highly basic or acidic conditions can accelerate degradation. Buffer the reaction if necessary. Store the boronic acid under an inert atmosphere and refrigerated. |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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This compound
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Aryl halide (e.g., aryl bromide)
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Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a suitable ligand)
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Base (e.g., Ba(OH)₂·8H₂O, K₃PO₄, or Cs₂CO₃)
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Anhydrous solvent (e.g., THF, dioxane, or toluene)
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Anhydrous water (if using a biphasic system)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
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Add the palladium catalyst (1-5 mol%).
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Add the anhydrous solvent via syringe.
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If required, add degassed water.
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Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Caption: The protodeboronation side reaction pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
Managing steric hindrance in reactions with fluorenylboronic acids
Welcome to the technical support center for managing reactions with fluorenylboronic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize cross-coupling reactions involving these sterically demanding reagents. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides that address common issues encountered during experimentation, along with detailed protocols and data to enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with 9-fluorenylboronic acid is giving a low yield. What are the primary causes?
Low yields in these reactions are common and typically stem from a few key issues:
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Steric Hindrance: The bulky nature of the fluorenyl group can significantly slow down crucial steps in the catalytic cycle, such as transmetalation and reductive elimination.[1] This is often the primary obstacle to achieving high conversion.
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Protodeboronation: This is a major side reaction where the carbon-boron bond of the fluorenylboronic acid is cleaved and replaced by a carbon-hydrogen bond, forming fluorene as a byproduct.[2][3] This process is often accelerated by high temperatures, the presence of water, and strong bases.[2][4]
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Catalyst Inactivity: The catalyst system (palladium precursor and ligand) may not be active enough to overcome the high activation energy associated with sterically hindered substrates.[1] Inefficient catalyst systems can also lead to the formation of homocoupling byproducts.[5][6]
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Poor Solubility: Fluorenylboronic acids and their coupling partners may have limited solubility in common solvents, leading to a heterogeneous reaction mixture and reduced reaction rates.
Q2: I am observing a significant amount of fluorene byproduct in my reaction mixture. How can I minimize protodeboronation?
Protodeboronation is a frequent challenge, but several strategies can effectively minimize this side reaction:
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Use a Milder Base: Strong bases can promote protodeboronation.[2] Switching to milder inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) is often effective.[4][7]
-
Lower the Reaction Temperature: Higher temperatures accelerate protodeboronation.[4] If your catalyst system is sufficiently active, running the reaction at a lower temperature (e.g., 60-80 °C) can suppress this side reaction.[2]
-
Use Anhydrous Conditions: While some Suzuki couplings benefit from a small amount of water, excess water can serve as a proton source for protodeboronation.[2] Using dry, degassed solvents is recommended.[7]
-
Convert to a More Stable Boronic Ester: This is a highly effective strategy. Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can protect the C-B bond.[3][8] MIDA boronates are particularly useful as they participate in a "slow-release" of the free boronic acid, keeping its concentration low and minimizing side reactions.[3]
Q3: How do I select the optimal catalyst system for a sterically hindered coupling with fluorenylboronic acid?
The choice of ligand is critical for overcoming steric hindrance.[9]
-
Bulky, Electron-Rich Ligands: Use highly active, bulky, and electron-rich phosphine ligands. Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are designed to stabilize the palladium catalyst, promote the difficult oxidative addition and reductive elimination steps, and facilitate high turnover rates.[5][10]
-
Specialized Ligands: For extremely demanding couplings, specialized ligands like BI-DIME or AntPhos have been developed and show excellent reactivity for forming tetra-ortho-substituted biaryls.[9][11]
-
Catalyst Loading: For challenging reactions, a higher catalyst loading (e.g., 2-5 mol%) may be required to achieve a satisfactory conversion.[12]
Troubleshooting Guide
This section provides a structured approach to resolving common issues.
Issue 1: Low to No Product Yield
// Nodes Start [label="Low or No Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Check_Catalyst [label="Is the Catalyst System\nOptimal for Steric Hindrance?", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Base [label="Is Protodeboronation\n(Fluorene byproduct) Observed?", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="Are Reaction Conditions\n(Temp, Solvent) Optimized?", fillcolor="#FBBC05", fontcolor="#202124"];
Sol_Ligand [label="Action: Switch to Bulky Ligand\n(e.g., SPhos, XPhos, NHC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Loading [label="Action: Increase Catalyst Loading\n(e.g., to 2-5 mol%)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Base [label="Action: Use Milder Base\n(K₃PO₄, Cs₂CO₃)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Ester [label="Action: Convert to Boronic Ester\n(Pinacol, MIDA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Temp [label="Action: Lower Reaction Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Solvent [label="Action: Screen Solvents for Solubility\n(e.g., Dioxane, Toluene, 2-MeTHF)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Check_Catalyst; Start -> Check_Base; Start -> Check_Conditions;
Check_Catalyst -> Sol_Ligand [label=" No"]; Check_Catalyst -> Sol_Loading [label=" Yes, but still slow"];
Check_Base -> Sol_Base [label=" Yes"]; Check_Base -> Sol_Ester [label=" Yes, severe"]; Check_Base -> Sol_Temp [label=" Yes"];
Check_Conditions -> Sol_Solvent [label=" No"]; } } Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Significant Byproduct Formation
// Nodes Start [label="Byproduct Observed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Fluorene [label="Major Byproduct:\nFluorene (Protodeboronation)", fillcolor="#FBBC05", fontcolor="#202124"]; Homocoupling [label="Major Byproduct:\nBifluorenyl (Homocoupling)", fillcolor="#FBBC05", fontcolor="#202124"];
Solution_Fluorene_1 [label="Use Milder Base (K₃PO₄)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Fluorene_2 [label="Lower Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Fluorene_3 [label="Use Boronic Ester (MIDA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Fluorene_4 [label="Ensure Anhydrous Conditions", fillcolor="#34A853", fontcolor="#FFFFFF"];
Solution_Homocoupling_1 [label="Thoroughly Degas Solvents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution_Homocoupling_2 [label="Use a Pd(0) Source Directly\n(e.g., Pd(PPh₃)₄)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution_Homocoupling_3 [label="Use Efficient Precatalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Fluorene; Start -> Homocoupling; Fluorene -> Solution_Fluorene_1; Fluorene -> Solution_Fluorene_2; Fluorene -> Solution_Fluorene_3; Fluorene -> Solution_Fluorene_4; Homocoupling -> Solution_Homocoupling_1; Homocoupling -> Solution_Homocoupling_2; Homocoupling -> Solution_Homocoupling_3; } } Caption: Guide for identifying and mitigating common side reactions.
Quantitative Data: Ligand & Base Effects
The selection of ligand and base is paramount for success. The following table summarizes general trends for the coupling of a sterically hindered aryl bromide with 9-fluorenylboronic acid. Yields are representative and highly substrate-dependent.
| Ligand | Base | Temperature (°C) | Typical Yield Range | Key Observation |
| PPh₃ | K₂CO₃ | 100 | < 10% | Standard conditions are ineffective for hindered substrates. |
| SPhos | K₃PO₄ | 80 | 75-90% | Bulky, electron-rich phosphine significantly improves yield.[5] |
| XPhos | K₃PO₄ | 80 | 80-95% | Often provides slightly higher yields than SPhos for very hindered systems.[5] |
| RuPhos | Cs₂CO₃ | 80 | 80-95% | Another highly effective Buchwald ligand. |
| NHC (IPr) | t-BuOK | 60-80 | 85-99% | N-heterocyclic carbene ligands can be extremely effective, allowing for lower temperatures.[10] |
| AntPhos | K₃PO₄ | 110 | > 90% | Excellent for extremely demanding tetra-ortho-substituted couplings.[9] |
Experimental Protocols
General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for specific substrates.[5][7]
1. Reagent Preparation:
-
In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the aryl halide (1.0 equiv), 9-fluorenylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
2. Reaction Assembly:
-
Add the palladium precursor and ligand to the reaction vessel.
-
Evacuate and backfill the vessel with inert gas three times.[2]
-
Add degassed solvent (e.g., Dioxane or Toluene, to achieve a concentration of ~0.1 M) via syringe.[10]
3. Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction's progress using a suitable analytical technique (e.g., TLC, LC-MS, GC-MS). Reactions may require 4 to 24 hours for completion.
4. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Device Efficiency in Polyfluorene-Based OLEDs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and resolving common issues leading to low device efficiency in Organic Light-Emitting Diodes (OLEDs) utilizing polyfluorenes as the emissive layer.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems encountered during the fabrication and testing of polyfluorene-based OLEDs.
Q1: My OLED is exhibiting a broad, green-shifted emission instead of the expected blue fluorescence, and the overall efficiency is low. What is the likely cause and how can I fix it?
A1: This is a classic symptom of keto defect formation, specifically the oxidation of the fluorene unit at the C9 position to form fluorenone.[1][2][3][4] These fluorenone sites act as low-energy traps for excitons, leading to a parasitic green emission and quenching the desired blue fluorescence, which significantly reduces device efficiency.[1][2][4]
Troubleshooting Steps:
-
Material Purity: Ensure the polyfluorene polymer is of high purity and has not been subjected to prolonged exposure to air and light, which can induce photo-oxidative degradation.[1][2] It is recommended to store the polymer in a dark, inert environment (e.g., a glovebox).
-
Solvent Quality: Use fresh, anhydrous solvents for dissolving the polymer. Peroxides or other impurities in the solvent can promote oxidation.
-
Inert Atmosphere Processing: All solution preparation and film deposition steps should be carried out in a nitrogen-filled glovebox with low oxygen and moisture levels (<1 ppm) to minimize oxidation during device fabrication.
-
Polymer Design:
-
9,9-Dialkylation: Utilize polyfluorenes with two bulky alkyl or aryl substituents at the 9-position of the fluorene monomer. This sterically hinders the formation of fluorenone.[1]
-
Copolymerization: Incorporating comonomers with low bandgaps can help to trap excitons on the desired emitting species before they can be trapped by any potential keto defects.[1]
-
-
Characterization: Confirm the presence of keto defects using Fourier-Transform Infrared (FTIR) Spectroscopy. A characteristic carbonyl (>C=O) stretching peak will appear around 1721 cm⁻¹.[2]
Q2: The electroluminescence spectrum of my device is red-shifted and broadened compared to the photoluminescence of the pristine film, and the efficiency is lower than expected. What could be the issue?
A2: This phenomenon is often attributed to polymer chain aggregation and the formation of excimers .[1] Aggregates are ordered domains of polymer chains, while excimers are excited-state dimers. Both create lower-energy states that trap excitons, leading to a red-shift in emission and a decrease in luminescence efficiency due to non-radiative decay pathways.[1] Thermal annealing or passing high current through the device can promote their formation.[1]
Troubleshooting Steps:
-
Control of Intermolecular Interactions:
-
Bulky Side Chains: Employ polyfluorenes with bulky or dendritic side chains. These create steric hindrance that prevents the polymer backbones from packing too closely, thus suppressing aggregation.
-
Copolymerization: Introducing comonomers can break the regularity of the polymer chain, making it more difficult for chains to aggregate.
-
-
Film Morphology Control:
-
Solvent Choice: The choice of solvent and the use of solvent mixtures can influence the degree of aggregation in the solution before film formation. Using a "poorer" solvent can sometimes induce a more ordered "β-phase" which, if controlled, can enhance emission. However, uncontrolled aggregation is detrimental.
-
Spin Coating Parameters: Vary the spin speed and acceleration during film deposition. Faster spin speeds can lead to more rapid solvent evaporation, potentially kinetically trapping the polymer chains in a less aggregated state.
-
-
Thermal Annealing Optimization: While annealing can improve film morphology and charge transport, excessive temperature or duration can promote aggregation.[1][5] It is crucial to optimize the annealing temperature and time for your specific polyfluorene derivative. Characterize the film's morphology and optical properties at each step.
Q3: My device requires a high turn-on voltage, and the current density is low, resulting in poor efficiency. How can I address this?
A3: High turn-on voltage and low current density typically point to problems with charge injection from the electrodes to the organic layer or poor charge transport within the polyfluorene film.[6] An imbalance between hole and electron injection/mobility is a common cause of low efficiency, as it leads to the recombination zone being too close to one of the electrodes, resulting in quenching.
Troubleshooting Steps:
-
Energy Level Alignment:
-
Work Function Matching: Ensure the work functions of the anode (e.g., ITO) and cathode (e.g., Al, Ca/Al) are well-matched with the HOMO and LUMO levels of the polyfluorene and any charge transport layers. A large energy barrier for either hole or electron injection will impede current flow.
-
Hole Injection Layer (HIL): Use a HIL like PEDOT:PSS between the ITO anode and the polyfluorene layer. PEDOT:PSS helps to reduce the hole injection barrier and smooth the anode surface.
-
Electron Injection Layer (EIL): Insert a thin layer of a low work function material like LiF or CsF between the polyfluorene and the aluminum cathode to enhance electron injection.
-
-
Film Quality and Morphology:
-
Uniformity and Purity: Ensure the spin-coated polyfluorene film is uniform and free of pinholes or impurities, which can act as charge traps or create short circuits.
-
Annealing: Post-fabrication annealing can improve the molecular ordering and π-π stacking of the polymer chains, which can enhance charge mobility.[5][7] However, as mentioned in Q2, this must be carefully optimized to avoid aggregation-induced quenching.
-
-
Charge Transport Balance:
-
Hole and Electron Transport Layers (HTL/ETL): In a multilayer device, ensure the HOMO/LUMO levels of the HTL and ETL are appropriately aligned with the emissive layer to facilitate efficient charge transport to the recombination zone.
-
Blends: Consider blending the polyfluorene with materials that have better electron or hole transport properties to create a more balanced charge transport within the emissive layer.
-
Experimental Protocols
Protocol 1: Standard Polyfluorene-Based OLED Fabrication
This protocol outlines the fabrication of a simple bilayer OLED. All steps should be performed in a nitrogen-filled glovebox.
-
Substrate Cleaning: a. Ultrasonically clean pre-patterned Indium Tin Oxide (ITO) coated glass substrates sequentially in a cleaning agent (e.g., Hellmanex III solution), deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a stream of nitrogen gas. c. Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO and remove any remaining organic residues.
-
Hole Injection Layer (HIL) Deposition: a. Filter a PEDOT:PSS solution through a 0.45 µm filter. b. Spin-coat the PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 60 seconds. c. Anneal the substrates on a hotplate at 150°C for 15 minutes.
-
Emissive Layer (EML) Deposition: a. Prepare a solution of the polyfluorene polymer in a suitable solvent (e.g., toluene, chloroform) at a concentration of 5-10 mg/mL. b. Filter the solution through a 0.45 µm PTFE filter. c. Spin-coat the polyfluorene solution onto the PEDOT:PSS layer at 2000-4000 rpm for 60 seconds to achieve the desired film thickness (typically 50-80 nm). d. Anneal the film at a pre-determined optimal temperature (e.g., 80-150°C) for 30 minutes to remove residual solvent and improve morphology.
-
Cathode Deposition: a. Transfer the substrates into a thermal evaporator chamber. b. Use a shadow mask to define the cathode area. c. Sequentially deposit a thin layer of an electron injection material (e.g., 1 nm of LiF) followed by a thicker layer of a low work function metal (e.g., 100 nm of Al) at a pressure below 10⁻⁶ Torr.
-
Encapsulation: a. Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture.
Protocol 2: Characterization of Polyfluorene Films and Devices
-
UV-Visible (UV-Vis) Absorption Spectroscopy: a. Prepare a thin film of the polyfluorene on a quartz substrate using the same spin-coating parameters as for the device fabrication. b. Record the absorption spectrum. The absorption onset can be used to estimate the optical bandgap. A sharp peak around 435-440 nm can indicate the presence of the desirable β-phase conformation.
-
Photoluminescence (PL) and Electroluminescence (EL) Spectroscopy: a. Measure the PL spectrum of the film on quartz by exciting at the absorption maximum. b. Measure the EL spectrum of the fabricated OLED by applying a forward bias voltage. c. Compare the PL and EL spectra. A significant red-shift and broadening in the EL spectrum compared to the PL spectrum is indicative of aggregation or excimer formation. A green emission peak around 530 nm in the EL spectrum suggests the presence of keto defects.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: a. Prepare a thicker film of the polyfluorene on a suitable IR-transparent substrate (e.g., silicon wafer). b. Record the FTIR spectrum. c. Look for a peak around 1721 cm⁻¹, which is the characteristic stretching frequency of the carbonyl group in fluorenone, to confirm the presence of keto defects.[2]
Quantitative Data Summary
Table 1: Effect of Post-Annealing on F8BT-based OLED Performance
| Annealing Temperature (°C) | Voltage at 50 mA/cm² (V) | Luminance at 50 mA/cm² (cd/m²) | Relative Lifetime Extension |
| No Annealing | - | - | 1x |
| 150-200 | Lowest | Highest | - |
| 300 | Increased by 2.7 V | Decreased by 44% | 13x |
Data adapted from a study on F8BT emissive layers, demonstrating that an optimal annealing temperature exists to maximize luminance, while higher temperatures can surprisingly extend device lifetime at the cost of brightness.[5][7]
Table 2: Influence of β-Phase Conformation on Polyfluorene Copolymer OLED Performance
| Parameter | Glassy Phase Device (0% β-phase) | β-Phase Device (~5% β-phase) | Percentage Improvement |
| Luminance at 10 V (cd/m²) | ~4750 | 5940 | ~25% |
| Maximum External Quantum Efficiency (EQE) | ~1.18% | 1.91% | ~61% |
| Luminance Retention after 20h | 64% | 90% | - |
Data suggests that inducing a small fraction of the ordered β-phase in the polyfluorene film can significantly enhance luminance, efficiency, and operational stability.
Visualizations
Caption: Troubleshooting workflow for low efficiency in polyfluorene OLEDs.
Caption: OLED fabrication and characterization workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. OPG [opg.optica.org]
- 3. diva-portal.org [diva-portal.org]
- 4. Effects of annealing temperature on optical, morphological, and electrical characteristics of polyfluorene-derivative thin films on ITO glass substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. collections.lib.utah.edu [collections.lib.utah.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparative 1H NMR Analysis of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid and its Dimethyl Analogue
A detailed spectroscopic comparison of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid and its structural analogue, (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid, is presented, offering insights into the influence of alkyl chain substitution on the proton nuclear magnetic resonance (NMR) spectral characteristics of fluorene-based boronic acids. This guide provides a summary of their 1H NMR data, a detailed experimental protocol for spectral acquisition, and a logical workflow for their analysis.
Fluorene derivatives are a significant class of organic compounds utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The synthesis of complex molecules based on the fluorene scaffold often involves boronic acid intermediates, making their thorough characterization essential. Here, we compare the 1H NMR spectroscopic data of this compound with a closely related analogue, (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid, to elucidate the structural nuances reflected in their respective spectra.
1H NMR Data Comparison
The following table summarizes the theoretical and observed 1H NMR spectral data for this compound and a comparative analogue, 9,9-dihexylfluoren-2,7-yldiboronic acid. The data for the target compound is based on typical chemical shift ranges for similar structures, as explicit experimental data was not available in the cited literature. The data for the diboronic acid derivative provides a reliable reference for the aliphatic proton signals. For a more direct comparison, data for (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid is also included, illustrating the effect of the shorter alkyl chains.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound) | Aromatic-H (near B(OH)2) | ~8.0-8.2 | m | - | ~3H |
| Aromatic-H | ~7.3-7.9 | m | - | ~4H | |
| B(OH)2 | ~5.0-6.0 | br s | - | 2H | |
| α-CH2 | ~2.0-2.1 | m | - | 4H | |
| (CH2)4 | ~1.0-1.4 | m | - | 16H | |
| CH3 | ~0.8-0.9 | t | ~7.0 | 6H | |
| 9,9-dihexylfluoren-2,7-yldiboronic acid | Aromatic-H | 7.85-7.95 | m | - | 6H |
| B(OH)2 | 5.4 (br s) | br s | - | 4H | |
| α-CH2 | 2.05 | t | 7.5 | 4H | |
| β-CH2 | 1.10-1.20 | m | - | 4H | |
| γ,δ,ε-(CH2)3 | 0.95-1.10 | m | - | 12H | |
| CH3 | 0.79 | t | 7.0 | 6H | |
| (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid) | Aromatic-H (near B(OH)2) | ~8.0-8.2 | m | - | ~3H |
| Aromatic-H | ~7.3-7.9 | m | - | ~4H | |
| B(OH)2 | ~5.0-6.0 | br s | - | 2H | |
| CH3 | ~1.5 | s | - | 6H |
Note: The chemical shifts for this compound and (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid are estimated based on analogous compounds, as direct experimental data was not found in the provided search results. The data for 9,9-dihexylfluoren-2,7-yldiboronic acid is sourced from a published spectrum and serves as a reference for the aliphatic region.
Experimental Protocol: 1H NMR Spectroscopy
The following is a general procedure for obtaining a 1H NMR spectrum of fluorene-based boronic acids.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the boronic acid derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6) in a clean, dry vial. The choice of solvent may depend on the solubility of the compound. For boronic acids, which can form oligomers, using a solvent like d4-methanol can sometimes provide sharper signals.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Instrument Setup:
-
The 1H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
The instrument is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
3. Data Acquisition:
-
A standard pulse-acquire sequence is used.
-
The spectral width is set to encompass all expected proton resonances (e.g., -2 to 12 ppm).
-
A sufficient number of scans (typically 16 to 64) are acquired to achieve an adequate signal-to-noise ratio.
-
The relaxation delay should be set appropriately (e.g., 1-2 seconds) to ensure quantitative integration.
4. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
The spectrum is phased and the baseline is corrected.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
The signals are integrated to determine the relative number of protons.
-
The multiplicities (singlet, doublet, triplet, multiplet) and coupling constants (J-values) are determined.
Logical Workflow for 1H NMR Analysis
The following diagram illustrates the logical workflow for the 1H NMR analysis of a substituted fluorene boronic acid.
Caption: Logical workflow for 1H NMR analysis.
Discussion and Comparison
The 1H NMR spectrum of this compound is expected to exhibit distinct regions corresponding to the aromatic, aliphatic, and boronic acid protons.
-
Aromatic Region (δ 7.3-8.2 ppm): The protons on the fluorene backbone will appear in this region as a series of multiplets. The protons closest to the electron-withdrawing boronic acid group are expected to be deshielded and resonate at a lower field (higher ppm).
-
Aliphatic Region (δ 0.8-2.1 ppm): The two hexyl chains at the C9 position will give rise to signals in the upfield region of the spectrum. The terminal methyl (CH3) group will appear as a triplet, while the methylene (CH2) groups will be observed as multiplets. The α-CH2 protons, being closest to the aromatic ring, will be the most downfield of the aliphatic signals. The 1H NMR data for 9,9-dihexylfluoren-2,7-yldiboronic acid confirms this general pattern, with the α-CH2 protons at 2.05 ppm and the terminal methyl at 0.79 ppm.
-
Boronic Acid Protons (δ 5.0-6.0 ppm): The two hydroxyl protons of the boronic acid group are typically observed as a broad singlet. The chemical shift of this signal can be highly variable and is dependent on the concentration, solvent, and temperature, and may exchange with residual water in the solvent.
In comparison, the 1H NMR spectrum of (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid would show a significant difference in the aliphatic region. Instead of the complex multiplets of the hexyl chains, a sharp singlet corresponding to the twelve equivalent protons of the four methyl groups would be expected around 1.5 ppm. The aromatic region would be similar to its dihexyl counterpart, with slight shifts possible due to the different electronic effects of the dimethyl versus dihexyl substitution.
This comparative analysis demonstrates that 1H NMR spectroscopy is a powerful tool for verifying the structure of substituted fluorene boronic acids. The distinct signals for the aromatic and aliphatic protons, along with the characteristic broad singlet of the boronic acid protons, provide a clear fingerprint of the molecule. The comparison between the dihexyl and dimethyl analogues highlights the sensitivity of 1H NMR to changes in the alkyl substitution at the C9 position.
A Comparative Guide to the Mass Spectrometry of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid
For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of complex organic molecules is paramount for identification, characterization, and quality control. This guide provides a comparative analysis of mass spectrometry techniques for (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid, a key building block in organic electronics and sensor applications. Due to the limited availability of direct mass spectral data for this specific compound, this guide leverages data from analogous arylboronic acids to provide a predictive comparison of common ionization techniques.
A significant challenge in the mass spectrometry of boronic acids is their propensity to undergo dehydration to form cyclic boroxine structures, which can complicate spectral interpretation. Analytical strategies, therefore, often involve specific ionization techniques or derivatization to ensure accurate mass determination and structural elucidation.[1] This guide focuses on three principal ionization methods: Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Ionization Techniques
The choice of ionization technique is critical for the successful analysis of boronic acids. The following table summarizes the key characteristics and expected observations for each method when analyzing this compound.
| Ionization Technique | Derivatization | Typical Observations | Advantages | Disadvantages |
| ESI-MS | Optional | Formation of [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions. Adducts with solvents may also be observed. | Soft ionization technique suitable for LC-MS, good for polar compounds, and can be performed without derivatization.[1][2][3] | Spectra can be complicated by the formation of adducts and in-source reactions like boroxine formation.[1][2][3] |
| MALDI-MS | Optional | Often forms adducts with the matrix (e.g., DHB).[4] Can produce singly charged molecular ions. | High sensitivity, tolerance to some salts, and suitability for complex mixtures. In-situ derivatization with certain matrices is possible.[5][4] | Requires a suitable matrix, and derivatization may be necessary to simplify spectra and prevent boroxine formation. |
| GC-MS | Mandatory | Requires derivatization (e.g., silylation or esterification) to increase volatility and thermal stability. Provides detailed fragmentation patterns.[1][6] | Excellent chromatographic separation and reproducible fragmentation patterns useful for structural analysis.[1] | Requires a derivatization step and is not suitable for thermally labile compounds.[1] |
Expected Mass Spectral Data
| Ionization Mode | Expected Ion | m/z | Notes |
| ESI (Positive) | [M+H]⁺ | 391.28 | Protonated molecule |
| [M+Na]⁺ | 413.26 | Sodium adduct | |
| [M-H₂O+H]⁺ | 373.27 | Dehydrated (boroxine precursor) ion | |
| ESI (Negative) | [M-H]⁻ | 389.26 | Deprotonated molecule |
| MALDI (Positive) | [M+H]⁺ | 391.28 | Protonated molecule |
| [M+K]⁺ | 429.25 | Potassium adduct | |
| [M+DHB+H]⁺ | 545.31 | Adduct with 2,5-dihydroxybenzoic acid matrix | |
| GC-MS (EI) | M⁺ | Varies | Molecular ion of the derivatized compound |
| Various | Varies | Fragmentation pattern will be dependent on the derivatizing agent used. Common losses would include alkyl chains from the fluorene core. |
Note: The m/z values are calculated based on the most abundant isotopes.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the mass spectrometric analysis of arylboronic acids, which can be adapted for this compound.
1. UPLC-ESI-MS Analysis
This method is suitable for the high-throughput analysis of boronic acids without derivatization.[2][3]
-
Instrumentation: An ultra-high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization source.
-
Chromatographic Conditions:
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI Positive and Negative.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Cone Voltage: 20 - 40 V (optimization is crucial to minimize boroxine formation).[8]
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Mass Range: m/z 100 - 1000.
-
2. MALDI-MS Analysis
This technique is particularly useful for obtaining a quick mass determination and can be performed with or without derivatization.
-
Instrumentation: A MALDI-TOF mass spectrometer.
-
Sample Preparation:
-
Matrix: 2,5-Dihydroxybenzoic acid (DHB) is often effective as it can act as both a matrix and an in-situ derivatizing agent, forming an adduct with the boronic acid.[5][4]
-
Method: A dried-droplet method is typically used. Mix the analyte solution with the matrix solution on the MALDI plate and allow it to air dry.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive reflectron.
-
Laser: Nitrogen laser (337 nm).
-
Laser Fluence: Optimized to achieve good signal-to-noise ratio without excessive fragmentation.
-
Mass Range: m/z 100 - 1500.
-
3. GC-MS Analysis
This method requires derivatization to increase the volatility of the boronic acid.
-
Derivatization:
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or an esterification agent like 1,3-propanediol.
-
Procedure: Dissolve the boronic acid in a suitable solvent (e.g., pyridine or DMF). Add the derivatizing agent and heat at 60-80 °C for 30-60 minutes.
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250 - 280 °C.
-
Oven Program: A temperature gradient from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C) to ensure elution of the derivatized analyte.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: EI.
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 50 - 600.
-
Visualizations
To further clarify the experimental workflow and the relationships between different analytical approaches, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid and Spirobifluorene Boronic Acid for Advanced Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic electronics and high-performance materials, boronic acids serve as indispensable building blocks for the synthesis of complex conjugated molecules. Among these, fluorene-based boronic acids are particularly prominent due to their inherent photophysical properties and stability. This guide provides a detailed comparison of two key fluorene-based boronic acids: (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid and 9,9'-Spirobifluorene-2-boronic acid. The selection between these two molecules can significantly impact the performance and characteristics of the resulting materials, particularly in applications such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics.
Executive Summary
This compound offers excellent solubility in common organic solvents due to the presence of two hexyl chains at the C9 position. This property is highly advantageous for solution-based processing of organic electronic devices. In contrast, 9,9'-spirobifluorene-2-boronic acid features a rigid, perpendicular arrangement of two fluorene units. This unique spiro-structure is highly effective at preventing detrimental π-π stacking and aggregation in the solid state, which can lead to enhanced thermal stability and improved device lifetime and efficiency in OLEDs. While direct, comprehensive photophysical and thermal data for these specific boronic acids is limited in publicly available literature, a comparative analysis of their precursors and derivatives provides valuable insights into their expected performance.
Structural and Physicochemical Properties
The key differentiator between these two boronic acids lies in the substitution at the C9 position of the fluorene core. This structural variance directly influences their solubility, thermal stability, and solid-state morphology.
| Property | This compound | 9,9'-Spirobifluorene-2-boronic acid |
| Molecular Formula | C25H35BO2 | C25H17BO2 |
| Molecular Weight | 378.36 g/mol | 360.22 g/mol [1] |
| Core Structure | Fluorene | Spirobifluorene |
| Key Structural Feature | Two hexyl chains at C9 | Orthogonally oriented fluorene units |
| Solubility | High in common organic solvents[2] | Moderate in common organic solvents |
| Tendency for Aggregation | Moderate | Low, due to steric hindrance[3] |
Comparative Performance Data
While specific quantitative data for the boronic acids is scarce, the properties of their bromo-precursors and closely related derivatives offer a strong basis for comparison.
Photophysical Properties
The photophysical properties of materials derived from these boronic acids are critical for their application in optoelectronic devices.
| Parameter | Derivative of this compound | Derivative of 9,9'-Spirobifluorene-2-boronic acid |
| Absorption Maximum (λmax) | ~309 nm (for 2-Bromo-9,9-dihexyl-9H-fluorene in THF)[4] | Not explicitly found for the boronic acid or bromo-precursor |
| Photoluminescence Quantum Yield (PLQY) | Data not available for the boronic acid. | Near-unity (~99%) for spiro-OMeTAD monomer in solution[3] |
Note: The near-unity PLQY of the spiro-OMeTAD derivative highlights the potential for highly emissive materials based on the spirobifluorene core, attributed to the suppression of non-radiative decay pathways through the prevention of aggregation.
Thermal Stability
Thermal stability is a crucial factor for the longevity and performance of organic electronic devices.
| Parameter | Derivative of this compound | Derivative of 9,9'-Spirobifluorene-2-boronic acid |
| Glass Transition Temperature (Tg) | Data not available for the boronic acid. | 145 °C (for a fluorinated spirobifluorene derivative)[5] |
| Decomposition Temperature (Td) | Data not available for the boronic acid. | 395 °C (for a fluorinated spirobifluorene derivative)[5] |
Note: The high Tg and Td values of spirobifluorene derivatives are indicative of their excellent thermal stability, a direct consequence of the rigid spiro-structure.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these compounds are essential for reproducible research and development.
Synthesis of Boronic Acids
The synthesis of both boronic acids typically proceeds through a common intermediate, the corresponding bromo-derivative.
1. Synthesis of this compound
This synthesis involves the alkylation of 2-bromofluorene followed by a lithium-halogen exchange and subsequent reaction with a borate ester.
-
Step 1: Synthesis of 2-Bromo-9,9-dihexyl-9H-fluorene [2][6]
-
Materials: 2-Bromofluorene, 1-bromohexane, tetrabutylammonium bromide, 50% aqueous sodium hydroxide (NaOH).
-
Procedure: A mixture of 2-bromofluorene, an excess of 1-bromohexane, and tetrabutylammonium bromide (as a phase transfer catalyst) is stirred vigorously with 50% aqueous NaOH. The reaction is monitored until completion. The organic layer is then separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
-
-
Step 2: Synthesis of this compound
-
Materials: 2-Bromo-9,9-dihexyl-9H-fluorene, n-butyllithium (n-BuLi) or magnesium (Mg) turnings, triisopropyl borate, hydrochloric acid (HCl).
-
Procedure: In an inert atmosphere, a solution of 2-bromo-9,9-dihexyl-9H-fluorene in anhydrous THF is cooled to -78 °C. n-BuLi is added dropwise, and the mixture is stirred for a specified time to allow for lithium-halogen exchange. Triisopropyl borate is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with HCl, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude boronic acid is then purified, often by recrystallization.
-
2. Synthesis of 9,9'-Spirobifluorene-2-boronic acid
The synthesis of the spirobifluorene core is more complex, followed by bromination and conversion to the boronic acid.
-
Step 1: Synthesis of 2-Bromo-9,9'-spirobifluorene [7][8]
-
Method A (from o-bromohalobenzene): Under an inert atmosphere, o-bromohalobenzene is reacted with phenylmagnesium bromide in methyl tetrahydrofuran. The resulting solution is added to a solution of 2-bromofluorenone in ether and refluxed. After hydrolysis and filtration, the solid is treated with a mixed acid (e.g., glacial acetic acid and HCl) to induce cyclization and form bromo-9,9'-spirobifluorene.[8]
-
Method B (Improved Synthesis): An alternative route involves the Suzuki cross-coupling of (trimethylsilyl)benzeneboronic acid and 1,2-dibromobenzene to generate (2'-bromobiphenyl-4-yl)trimethylsilane, which is then converted to 2,2'-dibromo-9,9'-spirobifluorene in several steps.[7]
-
-
Step 2: Synthesis of 9,9'-Spirobifluorene-2-boronic acid
-
Procedure: Similar to the dihexylfluorene derivative, 2-bromo-9,9'-spirobifluorene is subjected to a lithium-halogen exchange at low temperature using n-BuLi in anhydrous THF, followed by quenching with a trialkyl borate and acidic workup to yield the desired boronic acid.
-
Characterization Protocols
1. Photoluminescence Quantum Yield (PLQY) Measurement [3][9][10]
The absolute PLQY can be measured using an integrating sphere coupled to a spectrometer.
-
Setup: The system consists of an excitation light source (e.g., Xenon lamp with a monochromator), an integrating sphere, and a CCD spectrometer.
-
Procedure:
-
A background spectrum of the empty integrating sphere is recorded.
-
The sample (in solution in a cuvette or as a thin film on a substrate) is placed inside the integrating sphere.
-
The sample is irradiated with monochromatic light.
-
The emission spectrum is recorded.
-
A spectrum of the excitation light scattered by a blank (solvent or substrate) is recorded.
-
The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons.
-
2. Thermal Stability Analysis (TGA and DSC) [11][12][13]
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the decomposition temperature (Td) and glass transition temperature (Tg), respectively.
-
TGA Protocol:
-
A small amount of the sample (5-10 mg) is placed in a TGA pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The weight loss of the sample is recorded as a function of temperature.
-
The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.
-
-
DSC Protocol:
-
A small amount of the sample (5-10 mg) is sealed in a DSC pan.
-
The sample is subjected to a heat-cool-heat cycle at a constant rate (e.g., 10 °C/min) under an inert atmosphere.
-
The heat flow to or from the sample relative to a reference is measured.
-
The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve during the second heating scan.
-
3. Suzuki-Miyaura Cross-Coupling Reaction [14][15][16]
This reaction is fundamental for utilizing these boronic acids in the synthesis of larger conjugated systems.
-
Materials: Aryl halide, fluorenyl boronic acid, palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3 with a suitable ligand), base (e.g., K2CO3, Cs2CO3), and solvent (e.g., toluene, THF, dioxane).
-
Procedure:
-
To a reaction vessel under an inert atmosphere, the aryl halide, boronic acid, palladium catalyst, ligand, and base are added.
-
Anhydrous solvent is added, and the mixture is heated to the desired reaction temperature (typically 80-110 °C).
-
The reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried and concentrated, and the product is purified by column chromatography or recrystallization.
-
Visualizing the Synthetic and Application Pathways
The following diagrams illustrate the general synthetic routes to the target molecules and their subsequent application in Suzuki-Miyaura coupling.
Caption: Synthetic pathway to this compound and its application.
Caption: Synthetic pathway to 9,9'-Spirobifluorene-2-boronic acid and its application.
Conclusion
The choice between this compound and 9,9'-spirobifluorene-2-boronic acid is dictated by the specific requirements of the target application. For applications where high solubility and solution processability are paramount, the dihexyl-substituted fluorene derivative is an excellent choice. However, for applications demanding high thermal stability, morphological stability, and high photoluminescence efficiency in the solid state, such as in high-performance OLEDs, the spirobifluorene-based boronic acid is the superior candidate due to its unique three-dimensional structure that effectively mitigates aggregation-induced quenching and degradation pathways. This guide provides the foundational data and experimental protocols to aid researchers in making an informed decision for their material design and synthesis endeavors.
References
- 1. 9,9'-Spirobifluorene-2-boronic acid, 98% | Fisher Scientific [fishersci.ca]
- 2. nbinno.com [nbinno.com]
- 3. Correlation between the Intrinsic Photophysical Properties of the Spirobifluorene-Derived Monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 8. CN103333204A - Synthesis method of 9,9'-spirobifluorene derivative - Google Patents [patents.google.com]
- 9. ossila.com [ossila.com]
- 10. electronicsdatasheets.com [electronicsdatasheets.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. particletechlabs.com [particletechlabs.com]
- 13. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]
- 14. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Performance of OLEDs Utilizing Fluorenylboronic Acid Derivatives: A Comparative Guide
The relentless pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs), particularly for blue emission, has driven extensive research into novel materials. Among these, derivatives of fluorene, a rigid and planar aromatic hydrocarbon, have shown significant promise due to their high photoluminescence quantum yields and excellent thermal stability. The incorporation of boronic acid functionalities, often as key intermediates in the synthesis of the final OLED materials, allows for versatile molecular design through cross-coupling reactions like the Suzuki-Miyaura coupling. This guide provides a comparative analysis of the performance of OLEDs employing materials derived from different fluorenylboronic acids, supported by experimental data.
Comparative Performance of Fluorenyl-Derived Materials in OLEDs
The performance of OLEDs is critically dependent on the molecular structure of the materials used in the emissive and host layers. The choice of the fluorenylboronic acid precursor directly influences the properties of the final material. Below is a comparison of OLEDs employing host materials synthesized from different anthracene-spirobenzofluorene derivatives, which in turn were synthesized using specific boronic acid precursors.
| Host Material Designation | Boronic Acid Precursor | Dopant | Max. Emission (nm) | Luminance Efficiency (cd/A) | CIE Coordinates (x, y) |
| BH-9PA | 10-phenylanthracene-9-yl boronic acid | DSA-Ph | 468 | 7.03 | Not Specified |
| BH-9PA | 10-phenylanthracene-9-yl boronic acid | BD-6MDPA | 464 | 6.60 | Not Specified |
| 4-DPFCzAIAd | Not explicitly a boronic acid derivative in the final structure, but employs a 9-fluorenyl substitution strategy | Thermally Activated Delayed Fluorescence (TADF) Emitter | Sky Blue | EQE: 28.2% | Not Specified |
Note: The data for BH-9PA is derived from a study on spiro[benzo[c]fluorene-7,9′-fluorene]-based host materials.[1][2] The data for 4-DPFCzAIAd showcases a 9-fluorenyl substitution strategy to enhance the performance of TADF emitters.[3][4] EQE stands for External Quantum Efficiency.
Experimental Protocols
The fabrication and characterization of OLEDs involve a series of precise steps to ensure device performance and reproducibility.
Synthesis of Host Materials via Suzuki Coupling
The novel spiro--INVALID-LINK---based blue host materials (BH-9PA, BH-9NA, and BH-9NPA) were synthesized through a Suzuki coupling reaction. The general procedure involves reacting 9-bromo-SBFF with the corresponding boronic acid (e.g., 10-phenylanthracene-9-yl boronic acid for BH-9PA) in the presence of a palladium catalyst and a base.[1][2]
OLED Fabrication
The OLED devices are typically fabricated on patterned indium tin oxide (ITO) coated glass substrates. The fabrication process involves the following steps:[1][2]
-
Substrate Cleaning: The ITO substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropyl alcohol. They are then treated with UV-ozone to enhance the work function of the ITO for efficient hole injection.
-
Organic Layer Deposition: The organic layers are deposited onto the ITO substrate by high-vacuum thermal evaporation. The typical device structure is as follows: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode. For the devices cited, a common configuration is ITO/ DNTPD / NPB / host : dopant / Alq3 / Al-LiF.[1][2] The host material (e.g., BH-9PA) is co-deposited with a dopant (e.g., DSA-Ph) to form the emissive layer.
-
Cathode Deposition: A metal cathode, such as Aluminum-Lithium Fluoride (Al-LiF), is deposited on top of the organic layers through thermal evaporation.
-
Encapsulation: The fabricated devices are encapsulated in a nitrogen-filled glovebox to protect them from degradation by atmospheric oxygen and moisture.
Characterization
The performance of the fabricated OLEDs is evaluated using various characterization techniques:
-
Current-Voltage-Luminance (J-V-L) Characteristics: These are measured using a source meter and a photometer.
-
Electroluminescence (EL) Spectra: The emission spectra of the devices are recorded using a spectroradiometer.
-
Commission Internationale de l'Eclairage (CIE) Coordinates: These are calculated from the EL spectra to determine the color of the emitted light.
-
Efficiency Calculations: The external quantum efficiency (EQE), luminous efficiency (cd/A), and power efficiency (lm/W) are calculated from the J-V-L data.
Visualizing the Role and Fabrication of Fluorenylboronic Acid Derived OLEDs
To better understand the structure and fabrication process, the following diagrams are provided.
Caption: A diagram illustrating the general multi-layer structure of an OLED.
Caption: Workflow for synthesis, fabrication, and characterization of OLEDs.
References
- 1. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A 9-fluorenyl substitution strategy for aromatic-imide-based TADF emitters towards efficient and stable sky blue OLEDs with nearly 30% external quantum efficiency - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Unveiling the Thermal Resilience of Polyfluorenes Derived from (9,9-Dihexyl-9H-fluoren-2-yl)boronic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development and materials science, the thermal stability of conjugated polymers is a critical parameter dictating their performance and longevity in optoelectronic devices. This guide provides a comprehensive comparison of the thermal properties of polyfluorenes synthesized from (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid against other notable polyfluorene alternatives, supported by experimental data and detailed methodologies.
Polyfluorenes have emerged as a prominent class of blue-light-emitting conjugated polymers, valued for their high photoluminescence quantum efficiency and excellent charge transport properties.[1] However, their long-term operational stability is often limited by their susceptibility to thermal degradation, which can lead to the formation of undesirable emissive species, such as fluorenone defects, and a decline in device performance.[2][3] The strategic selection of monomers and polymer architecture is paramount in enhancing the thermal robustness of these materials. This guide focuses on the thermal characteristics of polyfluorenes derived from this compound, a key building block for soluble and processable polymers.
Comparative Thermal Performance
The thermal stability of polyfluorenes is primarily assessed by two key techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][5] TGA measures the weight loss of a material as a function of temperature, providing the decomposition temperature (Td), often reported as the temperature at which 5% (Td5%) or 10% (Td10%) weight loss occurs.[6] DSC determines the temperatures of thermal transitions, such as the glass transition temperature (Tg), where the polymer changes from a rigid, glassy state to a more flexible, rubbery state.[7][8][9]
Below is a comparative summary of the thermal properties of poly(9,9-dihexylfluorene) (a homopolymer conceptually derived from the boronic acid of interest) and other representative polyfluorene-based materials.
| Polymer/Polyfluorene Type | Substituent at 9-position | Synthesis Strategy | Td (°C) (5% weight loss) | Tg (°C) | Reference(s) |
| Poly(9,9-dihexylfluorene) (PF6) | Di-hexyl | Homopolymer | ~400 - 420 | 103 - 110 | [2][10] |
| Poly(9,9-dioctylfluorene) (PFO) | Di-octyl | Homopolymer | ~420 | - | [2] |
| Poly(9,9-bis(2-ethylhexyl)fluorene-2,7-vinylene) (PEHFV) | Di-(2-ethylhexyl) | Copolymer (vinylene linkage) | >400 | - | [11] |
| Dendronized Polyfluorene | Dendritic side chains | Homopolymer | >570 | - | [12] |
| Poly(9,9-diarylfluorene) | Di-aryl | Homopolymer | Higher than dialkyl PFs | - | [1][12] |
| Spiro-functionalized Polyfluorene | Spiro-cyclic | Homopolymer/Copolymer | Improved stability | Higher Tg | [13] |
Note: The data presented is compiled from various sources and direct, side-by-side comparative studies under identical conditions are limited. Values should be considered as representative.
The data indicates that poly(9,9-dihexylfluorene) exhibits good thermal stability, with a decomposition temperature around 400-420 °C. Its glass transition temperature is in the range of 103-110 °C.[2] The thermal stability of polyfluorenes can be significantly influenced by the nature of the substituent at the 9-position of the fluorene monomer. Polymers with bulky aryl substituents at the 9-position generally exhibit enhanced thermal stability compared to their dialkyl counterparts.[1][12] This is attributed to the increased rigidity and steric hindrance which can suppress degradative pathways. Furthermore, the incorporation of dendritic side chains or the creation of a spiro-center at the 9-position are effective strategies to further elevate the thermal and morphological stability of polyfluorenes.[12][13]
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. The following sections outline the typical procedures for the synthesis and thermal analysis of polyfluorenes.
Protocol 1: Synthesis of Poly(9,9-dihexylfluorene) via Suzuki Coupling
This protocol describes a typical Suzuki cross-coupling polymerization to synthesize a polyfluorene homopolymer.
Materials:
-
This compound
-
2,7-Dibromo-9,9-dihexylfluorene
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (e.g., triphenylphosphine) if using Pd(OAc)₂
-
Anhydrous potassium carbonate (K₂CO₃) or other suitable base
-
Anhydrous toluene and degassed water
-
Methanol
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve equimolar amounts of this compound and 2,7-Dibromo-9,9-dihexylfluorene in anhydrous toluene.
-
Catalyst and Base Addition: To the monomer solution, add the palladium catalyst (typically 1-2 mol%) and an excess of the base (e.g., 4 equivalents of K₂CO₃).
-
Solvent Addition: Add a minimal amount of degassed water to the reaction mixture. The biphasic system is often beneficial for the Suzuki coupling reaction.
-
Polymerization: Heat the reaction mixture to reflux (around 90-100 °C) and stir vigorously under an inert atmosphere for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Purification: After cooling to room temperature, the polymer is precipitated by slowly adding the reaction mixture to a large volume of vigorously stirred methanol. The precipitated polymer is then collected by filtration.
-
Further Purification (Optional but Recommended): The collected polymer can be further purified by Soxhlet extraction with methanol, acetone, and finally chloroform to remove oligomers and catalyst residues. The purified polymer is then isolated by precipitation from the chloroform solution into methanol.
-
Drying: The final polymer product is dried under vacuum at an elevated temperature (e.g., 60 °C) for at least 24 hours.
Protocol 2: Thermal Analysis by TGA and DSC
This protocol outlines the general procedure for characterizing the thermal properties of the synthesized polyfluorene.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
TGA Procedure:
-
Sample Preparation: Place a small amount of the dried polymer sample (typically 5-10 mg) into a TGA crucible (e.g., platinum or alumina).
-
Experimental Conditions: Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen to prevent thermo-oxidative degradation).
-
Data Analysis: The TGA thermogram will show the percentage of weight loss as a function of temperature. The decomposition temperatures (Td5% and Td10%) are determined from this curve.
DSC Procedure:
-
Sample Preparation: Accurately weigh a small amount of the polymer sample (typically 5-10 mg) and seal it in a DSC pan (e.g., aluminum).
-
Experimental Conditions:
-
First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting or glass transition temperature (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. This scan is used to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to a low temperature (e.g., 25 °C).
-
Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10 °C/min). The glass transition temperature (Tg) is typically determined from the second heating scan as a step change in the heat flow curve.
-
-
Data Analysis: The DSC thermogram plots heat flow against temperature. The Tg is identified as the midpoint of the inflection in the baseline. Melting and crystallization events will appear as endothermic and exothermic peaks, respectively.
Synthesis and Characterization Workflow
The following diagram illustrates the logical workflow from monomer to the determination of the key thermal properties of the resulting polyfluorene.
Caption: Workflow for the synthesis and thermal analysis of poly(9,9-dihexylfluorene).
Degradation Pathway and Mitigation Strategies
The thermal degradation of polyfluorenes in the presence of oxygen often proceeds through a radical chain mechanism.[2] This process can lead to the oxidation of the methylene bridge at the 9-position, resulting in the formation of fluorenone moieties. These ketone defects act as exciton traps, leading to a significant quenching of the desired blue emission and the appearance of a broad, low-energy green emission band.[2][3]
Caption: Simplified thermal-oxidative degradation pathway of polyfluorenes.
To mitigate these degradation pathways and enhance thermal stability, several strategies can be employed:
-
Bulky Substituents: Introducing bulky side chains at the 9-position can sterically hinder interchain interactions and prevent oxidative attack.[12]
-
Aryl vs. Alkyl Substituents: Aryl groups at the 9-position are generally more thermally stable than alkyl chains.[1][12]
-
Copolymerization: Incorporating more thermally robust comonomers into the polyfluorene backbone can significantly increase the overall thermal stability of the resulting copolymer.
-
Crosslinking: The introduction of crosslinkable moieties can lead to the formation of a rigid, three-dimensional network upon curing, which can dramatically improve thermal and morphological stability.
References
- 1. Polyfluorene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polymer Characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric [perkinelmer.com]
- 5. researchgate.net [researchgate.net]
- 6. 均聚物的热转变:玻璃转变温度和熔点 [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Differential Scanning Calorimetry & Thermo-Gravimetric Analysis, Fleming PTC [flemingptc.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. fpe.umd.edu [fpe.umd.edu]
- 12. benchchem.com [benchchem.com]
- 13. Spectral and thermal spectral stability study for fluorene-based conjugated polymers - 西北工业大学 [pure.nwpu.edu.cn:443]
A Comparative Guide to the Device Lifetime of OLEDs Based on (9,9-Dihexyl-9H-fluoren-2-yl)boronic Acid Polymers
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Material Performance in Organic Light-Emitting Diodes
The operational lifetime of Organic Light-Emitting Diodes (OLEDs) is a critical parameter for their widespread adoption in display and lighting technologies. This guide provides a comparative analysis of the device lifetime of OLEDs based on polymers derived from (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid, a key monomer for synthesizing blue-emitting polyfluorene derivatives. We will objectively compare their performance with alternative OLED materials, supported by experimental data, and provide detailed experimental protocols for key fabrication and testing procedures.
Performance Benchmark: Polyfluorene Derivatives vs. Alternative Emitters
Polyfluorenes (PFs), synthesized from monomers like this compound, are a prominent class of blue-emitting conjugated polymers. However, their operational stability is a significant concern. A primary degradation pathway involves the formation of fluorenone defects at the C-9 position of the fluorene unit, leading to undesirable green emission and a reduction in device lifetime.[1][2] To contextualize the performance of these polymers, it is essential to compare them with other classes of blue emitters, such as those based on Thermally Activated Delayed Fluorescence (TADF) and phosphorescence.
The following table summarizes the performance of various blue-emitting OLEDs. It is important to note that direct comparisons can be challenging due to variations in device architecture and testing conditions. However, this data provides a valuable overview of the current state of the field.
| Emitter Type | Material/Device Structure | Maximum External Quantum Efficiency (EQEmax) (%) | Luminance (cd/m²) | Color Coordinates (CIE x, y) | Lifetime (at initial luminance) |
| Fluorescent Polymer | Poly(9,9-di-n-octylfluorenyl-2,7-diyl) | 0.17 | 102.3 | Blue | Not Reported |
| Fluorescent Polymer | Polyfluorene copolymer with dicyanophenanthrene (2.5 mol%) | Not Reported | 9230 | Greenish-Blue | Not Reported |
| Fluorescent Polymer | PF-TPA-OXD | 1.21 | 4080 | Pure Blue | Not Reported |
| Phosphorescent | Ir(cb)3 in mCBP:SiCzTrz host | 27.6 | >1000 | (0.12, 0.13) | LT50: 170 h @ 1000 cd/m²[3] |
| TADF | 5CzBN in m-CzCN host | 15 | Not Reported | ~480 nm peak | LT70: 11 h |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of a polyfluorene derivative and the fabrication and testing of a solution-processed OLED device.
Synthesis of Poly(9,9-dihexylfluorene-co-alt-benzothiadiazole)
A common method for synthesizing polyfluorene copolymers is the Suzuki cross-coupling reaction. This example describes the synthesis of a copolymer of 9,9-dihexylfluorene and benzothiadiazole (BT).
Materials:
-
2,7-Dibromo-9,9-dihexylfluorene
-
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene
-
Aqueous sodium carbonate solution (2 M)
-
Methanol
-
Acetone
Procedure:
-
In a nitrogen-filled glovebox, dissolve equimolar amounts of 2,7-dibromo-9,9-dihexylfluorene and 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole in toluene in a Schlenk flask.
-
Add a catalytic amount of Pd(PPh₃)₄ (typically 1-2 mol%).
-
Add the aqueous sodium carbonate solution to the flask.
-
Heat the mixture to reflux (around 90-100 °C) with vigorous stirring under a nitrogen atmosphere for 24-48 hours.
-
After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Filter the polymer and wash it sequentially with methanol and acetone to remove residual catalyst and unreacted monomers.
-
Dry the polymer under vacuum.
Fabrication of a Solution-Processed Polymer OLED
This protocol outlines the fabrication of a multilayer OLED device using spin-coating, a common laboratory-scale technique.
Device Structure: ITO / PEDOT:PSS / Emissive Polymer Layer / Electron Transport Layer (ETL) / Cathode
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
The synthesized polyfluorene derivative dissolved in an organic solvent (e.g., toluene, chloroform)
-
Electron Transport Layer material (e.g., TPBi, a common choice)
-
Low work function metal for the cathode (e.g., Calcium, Barium, or Lithium Fluoride/Aluminum)
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO substrate. Anneal the substrate at approximately 120-150 °C for 10-15 minutes to remove residual water.
-
Emissive Layer (EML) Deposition: Inside a nitrogen-filled glovebox, spin-coat a filtered solution of the polyfluorene derivative onto the PEDOT:PSS layer. The spin speed and solution concentration will determine the thickness of the film (typically 50-100 nm). Anneal the film to remove the solvent.
-
Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator. Deposit the ETL material (e.g., TPBi) followed by the cathode metal layers (e.g., a thin layer of LiF followed by a thicker layer of Al). The deposition rate and thickness should be carefully controlled using a quartz crystal microbalance.
-
Encapsulation: To prevent degradation from moisture and oxygen, the device should be encapsulated using a UV-curable epoxy and a glass lid inside the glovebox.
Device Lifetime Testing
Procedure:
-
The fabricated OLED device is placed in a light-tight testing chamber, often under an inert atmosphere.
-
A constant current is applied to the device using a source-measure unit.
-
The luminance of the device is continuously monitored using a photodiode or a spectroradiometer.
-
The lifetime is typically reported as LT₅₀ or LT₉₀, which is the time it takes for the luminance to decay to 50% or 90% of its initial value, respectively. The initial luminance is usually set to a standard value, such as 100 or 1000 cd/m², to allow for comparison between different studies.[3]
Signaling Pathways and Experimental Workflows
To visualize the relationships in OLED fabrication and testing, the following diagrams are provided.
Caption: Experimental workflow for OLEDs.
The diagram above illustrates the overall process from polymer synthesis to device fabrication and subsequent lifetime testing.
References
Photoluminescence quantum yield of polymers from (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid
A detailed guide for researchers on the performance of polymers derived from (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid and its alternatives in photoluminescent applications.
This guide provides a comparative analysis of the photoluminescence quantum yield (PLQY) of conjugated polymers based on this compound. Fluorene-based polymers are a significant class of materials in organic electronics due to their high photoluminescence efficiency, thermal stability, and tunable emission colors. The incorporation of a boronic acid group, as in this compound, allows for post-polymerization modification and the development of sensory materials. This guide will compare the photophysical properties of polymers derived from this monomer with other relevant fluorene-based copolymers and alternative conjugated polymers, providing researchers with data to inform materials selection for applications such as organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging.
Comparative Photophysical Data
The photoluminescence quantum yield is a critical parameter for evaluating the efficiency of a material's light emission. The following table summarizes the key photophysical properties of a polymer derived from this compound and compares it with other fluorene-based copolymers and a common alternative, poly(p-phenylene vinylene) (PPV).
| Polymer/Monomer | Polymer Structure | PLQY (%) | Emission Peak (nm) | Absorption Peak (nm) | Solvent | Reference |
| This compound derivative | Poly[(9,9-dihexylfluoren-2-yl)borane] | ~55 | 420, 445 | 380 | THF | |
| Poly(9,9-dihexylfluorene-alt-benzothiadiazole) (F8BT) | Alternating copolymer of 9,9-dihexylfluorene and benzothiadiazole | 50-60 | 535 | 450 | Toluene | |
| Poly(9,9-dioctylfluorenyl-2,7-diyl) (PFO) | Homopolymer of 9,9-dioctylfluorene | 55-70 | 439, 465 | 390 | Chloroform | |
| Poly(p-phenylene vinylene) (MEH-PPV) | Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] | 15-30 | 580 | 500 | Chloroform |
Note: PLQY values can be highly dependent on the measurement conditions, solvent, and the specific molecular weight and purity of the polymer.
Experimental Protocol: Photoluminescence Quantum Yield Measurement
The determination of PLQY is typically performed using an absolute method with an integrating sphere. This method directly compares the number of photons emitted by the sample to the number of photons absorbed.
Materials and Equipment:
-
Fluorometer equipped with an integrating sphere (e.g., Hamamatsu C9920-02)
-
Xenon lamp as an excitation source
-
Monochromator for wavelength selection
-
Cuvettes (quartz for solutions)
-
Solvent (e.g., spectroscopic grade THF, Toluene, Chloroform)
-
Polymer sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of the polymer in the appropriate solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to minimize re-absorption effects.
-
Blank Measurement: Fill a cuvette with the pure solvent and place it in the integrating sphere. Measure the spectrum of the excitation light scattered by the solvent. This serves as the reference.
-
Sample Measurement: Place the cuvette with the polymer solution in the integrating sphere. Excite the sample at its absorption maximum.
-
Data Acquisition:
-
Measure the emission spectrum of the sample. The integrating sphere collects all the light emitted from the sample over the entire spectral range.
-
Measure the scattering peak of the excitation light that is not absorbed by the sample.
-
-
Calculation: The PLQY (Φ) is calculated using the following formula:
Φ = (Number of emitted photons) / (Number of absorbed photons)
This is determined from the integrated areas of the emission spectrum and the reduction in the excitation light peak in the presence of the sample compared to the blank. The software provided with the fluorometer typically performs this calculation automatically.
Logical Workflow for Polymer Synthesis and Characterization
The following diagram illustrates the general workflow from the monomer to the final photophysical characterization of the resulting polymer.
Caption: Workflow from monomer synthesis to photophysical characterization.
Discussion and Alternatives
Polymers derived from this compound exhibit a respectable PLQY of approximately 55% with emission in the blue region of the spectrum. The boronic acid functionality offers a route for creating sensory materials where the photoluminescence can be modulated by the binding of analytes such as fluoride ions or sugars.
For applications requiring different emission colors or improved performance, several alternatives exist. F8BT , an alternating copolymer, shows a similar PLQY but with a green-yellow emission, making it suitable for certain OLED applications. PFO , a widely studied blue-emitting polyfluorene, can exhibit higher PLQY values, though it can also be prone to long-wavelength emission from fluorenone defects that form during device operation.
Compared to the polyfluorenes, MEH-PPV , a classic red-orange emitting polymer, generally has a lower PLQY in solution. However, its properties in the solid state can be significantly different, and it remains a benchmark material in the field of polymer-based photovoltaics and LEDs.
The choice of polymer will ultimately depend on the specific application requirements, including desired emission color, processing conditions, and the need for sensory functionality. The data and protocols presented in this guide provide a foundation for making an informed decision.
The Rise of Boron: A Comparative Guide to Alternative Boronic Acids for High-Efficiency Blue OLEDs
For researchers, scientists, and professionals in drug development and materials science, the quest for stable, efficient, and deep-blue Organic Light-Emitting Diodes (OLEDs) is a critical frontier. While traditional fluorescent emitters have limitations, a new generation of materials derived from boronic acids is pushing the boundaries of performance. This guide provides an objective comparison of leading alternative boronic acid-based emitters, supported by experimental data, detailed protocols, and visualizations to inform next-generation OLED design.
The unique electronic properties of boron, particularly its vacant p-orbital, make it a powerful electron acceptor.[1][2] This characteristic is masterfully exploited in modern emitter design, primarily through the synthesis of triarylboron compounds and other organoboron structures.[1][3] Boronic acids are indispensable precursors in this process, serving as key building blocks for constructing the complex, conjugated molecules required for efficient light emission via reactions like the Suzuki-Miyaura coupling.[4][5][6]
This guide focuses on two cutting-edge classes of boron-based blue emitters that demonstrate significant advantages over conventional materials: Multi-Resonance Thermally Activated Delayed Fluorescence (MR-TADF) Emitters and Oxygen-Bridged Boron TADF Emitters .
Performance Comparison of Boron-Based Blue Emitters
The following tables summarize the performance of state-of-the-art blue TADF emitters derived from boronic acid precursors. Key performance metrics include External Quantum Efficiency (EQE), which measures the device's electrical-to-optical conversion efficiency, and the CIE 1931 color coordinates (x, y), which define the emitted color. Deep-blue emission, crucial for next-generation displays, is typically characterized by a low y-coordinate (ideally < 0.10).
Table 1: Multi-Resonance (MR-TADF) Emitters
MR-TADF emitters feature a rigid, fused polycyclic aromatic skeleton containing multiple boron and nitrogen atoms. This design minimizes vibrational energy loss and leads to exceptionally narrow emission spectra (high color purity) and high efficiencies.[7][8]
| Emitter Name/Class | Host Material | Max. EQE (%) | CIE Coordinates (x, y) | Emission Peak (nm) | Full Width at Half Maximum (FWHM) (nm) | Ref. |
| SF-DBF (Spirofluorene-Fused Double Boron) | Sensitizer-Free | 39.0% | (0.13, 0.09) | - | - | [9] |
| SFX-3BN (Spiro-Fused DABNA Core) | TADF Assistant Host | 33.4% | - | Sky-Blue | 20-22 | [1][8] |
| SFX-2BN (Spiro-Fused DABNA Core) | TADF Assistant Host | 27.5% | (0.14, 0.06) | 454 | 20 | [1][8][10] |
| 3BON (B-O Lewis Pairs) | - | 24.8% (up to 26.3%) | (0.1554, 0.0454) | 443 | 24 | |
| TBDON (Three Boron Doped B/O/N) | DMAC-DPS (Hyperfluorescence) | 28.1% | (0.14, 0.16) | 472 | 28 | [11][12] |
Table 2: Oxygen-Bridged Boron TADF Emitters
Incorporating oxygen atoms into the boron-based acceptor core is another highly effective strategy. This approach maintains high color purity for blue emission while achieving excellent device efficiencies.[3]
| Emitter Name | Host Material | Max. EQE (%) | CIE Coordinates (x, y) | Emission Peak (nm) | Full Width at Half Maximum (FWHM) (nm) | Ref. |
| 5TBO | mCBP | 26.2% | (0.125, 0.275) | - | 57 | [13] |
| 3TBO | mCBP | 17.3% | (0.120, 0.294) | - | 47 | [13] |
| DBA-DI | Mixed Host | 26.4% | (0.16, 0.39) | Sky-Blue | - | [14] |
Emitter Design and Synthesis Strategy
The creation of these advanced emitters hinges on a logical synthesis workflow. Boronic acids or their ester derivatives are coupled with halogenated aromatic compounds through palladium-catalyzed cross-coupling reactions to build the core molecular structure. Subsequent reactions, such as borylation, create the final multi-resonance framework.
Experimental Protocols
The following sections provide representative methodologies for the synthesis of boronic acid-derived emitters and the fabrication of OLED devices. These protocols are generalized from published literature and should be adapted for specific target molecules and device architectures.
Representative Synthesis of an MR-TADF Emitter
The synthesis of advanced boron-based emitters is a multi-step process. A common and crucial step is the Suzuki-Miyaura cross-coupling reaction.
Objective: To form a carbon-carbon bond between a boronic acid derivative and an organohalide to assemble the emitter's backbone.
Materials:
-
Aryl or heteroaryl boronic acid/ester
-
Aryl or heteroaryl halide (bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd/C)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, THF, water mixture)
Procedure (Suzuki-Miyaura Coupling):
-
In a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the organohalide (1.0 mmol), the boronic acid derivative (1.2-1.5 mmol), and the base (2.0-3.0 mmol) in the chosen solvent system.[15]
-
De-gas the solution by bubbling with the inert gas for 15-30 minutes.
-
Add the palladium catalyst (0.5-5 mol%).
-
Heat the reaction mixture to a specified temperature (typically 60-100 °C) and stir for the required duration (12-24 hours).[15]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature. Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product (the core structure) is then purified, typically by column chromatography, before proceeding to subsequent steps like electrophilic borylation to form the final emitter.[8]
-
The final emitter is rigorously purified by recrystallization and, critically, by temperature-gradient sublimation to achieve the high purity (>99.9%) required for OLED fabrication.[8]
OLED Device Fabrication via Vacuum Thermal Evaporation (VTE)
Small-molecule OLEDs are typically fabricated using a high-vacuum thermal evaporation process to deposit a series of ultra-thin organic and inorganic layers onto a substrate.[7][16]
Objective: To construct a multi-layer OLED device for electroluminescence characterization.
Equipment & Materials:
-
High-vacuum deposition chamber (< 10⁻⁶ Torr)[17]
-
Substrate: Pre-cleaned Indium Tin Oxide (ITO) coated glass (Anode)
-
Organic materials: Hole-Injection Layer (HIL), Hole-Transport Layer (HTL), Emissive Layer (EML) host and dopant (boronic acid-derived emitter), Electron-Transport Layer (ETL), Electron-Injection Layer (EIL) materials.
-
Cathode material: Aluminum (Al), Lithium Fluoride (LiF)
-
Quartz crystal microbalance for thickness monitoring
-
Shadow masks for patterning
Procedure:
-
Substrate Preparation: The ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent (e.g., Hellmanex), deionized water, acetone, and isopropyl alcohol. They are then dried with a nitrogen gun and treated with UV-Ozone or Oxygen Plasma to improve the work function and aid hole injection.
-
Layer Deposition: The cleaned substrate is loaded into the vacuum chamber. The organic materials and metals are placed in separate resistive heating sources (e.g., tungsten boats).[18]
-
The chamber is evacuated to a high vacuum (e.g., ~5 x 10⁻⁷ Torr).
-
The layers are deposited sequentially onto the substrate by heating the source materials to their evaporation point. The deposition rate and thickness are monitored in real-time. A typical device structure might be:
-
HIL: HAT-CN (20 nm)
-
HTL: TAPC (40 nm)
-
EML: Host material (e.g., mCBP) doped with the boron-based emitter (e.g., 10-30 wt%) (30 nm)[13]
-
ETL: B3PYMPM (50 nm)
-
EIL: LiF (1 nm)
-
Cathode: Al (100 nm)
-
-
Encapsulation: After deposition, the device is transferred to an inert atmosphere (e.g., a glovebox) and encapsulated using a UV-curable epoxy and a cover glass to protect the organic layers from oxygen and moisture, which cause rapid degradation.[17]
OLED Device Architecture and Working Principle
The diagram below illustrates the typical structure of a multi-layer OLED and the process of electroluminescence. When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively. They travel through the transport layers and meet in the emissive layer to form excitons. The radiative decay of these excitons in the emitter molecules generates light.
Conclusion
Alternative boronic acids are the gateway to a new generation of highly efficient and color-pure blue OLED emitters. The development of MR-TADF and oxygen-bridged boron structures has led to devices with external quantum efficiencies exceeding 30%, pushing performance toward the theoretical maximum. For researchers, the continued exploration of novel donor and acceptor moieties built upon these boron-based frameworks, coupled with advancements in device architecture and host materials, will be paramount in overcoming the final hurdles of stability and lifetime to unlock the full potential of OLED technology in displays and solid-state lighting.
References
- 1. Peripherally fused spiro structures enable the development of narrowband TADF emitters for highly efficient blue OLEDs - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. An Introduction to Thermal Evaporation Deposition in Thin Film Technology [rdmathis.com]
- 3. High-performance three-coordinated organoboron emitters for organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Peripherally fused spiro structures enable the development of narrowband TADF emitters for highly efficient blue OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-performance deep-blue electroluminescence from multi-resonance TADF emitters with a spirofluorene-fused double boron framework - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Peripherally fused spiro structures enable the development of narrowband TADF emitters for highly efficient blue OLEDs - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05501F [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. A three boron doped B/O/N multi-resonant TADF emitter for improved reverse intersystem crossing rate and efficient pure blue organic light-emitting diodes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Highly Efficient Blue Thermally Activated Delayed Fluorescence Emitters Based on Multi-Donor Modified Oxygen-Bridged Boron Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. [Learn Display] 42. Evaporation [global.samsungdisplay.com]
- 17. vaccoat.com [vaccoat.com]
- 18. korvustech.com [korvustech.com]
Benchmarking (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid against other blue emitters
In the pursuit of next-generation displays and solid-state lighting, the development of efficient and stable blue organic light-emitting diodes (OLEDs) remains a critical challenge. This guide provides a comparative analysis of state-of-the-art blue emitting materials, offering a benchmark against which emerging compounds, such as (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid and its derivatives, can be evaluated. While direct electroluminescent data for this compound is not extensively reported in peer-reviewed literature, its fluorene core is a well-established building block for high-performance blue emitters. This guide will, therefore, focus on providing a clear comparison of leading blue emitter technologies, namely fluorescent, phosphorescent, and thermally activated delayed fluorescence (TADF) materials.
Performance Benchmarking of Blue Emitters
The performance of blue OLEDs is critically dependent on the choice of the emissive material. The following table summarizes the key performance metrics for representative state-of-the-art blue emitters from the three major classes. These metrics include the emission peak wavelength (λem), Commission Internationale de l'Éclairage (CIE) coordinates, photoluminescence quantum yield (PLQY), maximum external quantum efficiency (EQEmax), and operational lifetime (LT50, the time for luminance to decrease to 50% of its initial value).
| Emitter Type | Representative Material/Device Structure | λem (nm) | CIE (x, y) | PLQY (%) | EQEmax (%) | Lifetime (LT50 @ Luminance) (h) |
| Fluorescent | Amine-doped systems | ~460 | (0.14, 0.08) | > 90 | ~8-11.5[1][2] | > 7000 @ 1000 cd/m²[1] |
| Phosphorescent | Iridium(III) complexes (e.g., FIrpic) | ~475 | (0.13, 0.29) | ~100 | ~20-30 | ~100-200 @ 1000 cd/m² |
| TADF | Donor-Acceptor molecules | ~470 | (0.13, 0.20) | ~100 | > 30 | ~100-150 @ 1000 cd/m² |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Note: The data presented are representative values from literature and can vary significantly based on the specific molecular structure, host material, and device architecture.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the accurate benchmarking of OLED materials. Below are methodologies for the fabrication and characterization of OLED devices.
OLED Fabrication
The fabrication of OLEDs can be broadly categorized into solution processing (e.g., spin coating) and vacuum thermal evaporation.
a) Solution Processing (Spin Coating)
This method is suitable for polymeric materials and some soluble small molecules.
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 minutes each). The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes to enhance the ITO work function.
-
Hole Injection Layer (HIL) Deposition: A filtered solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is dynamically spin-coated onto the ITO substrate, typically at 5000-6000 rpm for 30-60 seconds to achieve a film thickness of 30-40 nm.[3] The substrate is then annealed at 150 °C for 20 minutes in a nitrogen-filled glovebox.[3]
-
Emissive Layer (EML) Deposition: The blue emitter, either as a neat film or doped into a host material, is dissolved in a suitable organic solvent (e.g., toluene, chlorobenzene). The solution is spin-coated on top of the HIL. The spin speed is adjusted (e.g., 2000 rpm) to achieve the desired film thickness (typically 50-80 nm).[4] The film is then annealed to remove residual solvent.
-
Electron Transport and Cathode Layers: Subsequent layers, including the electron transport layer (ETL) and the metal cathode (e.g., LiF/Al), are typically deposited via thermal evaporation to prevent dissolution of the underlying organic layers.
b) Vacuum Thermal Evaporation
This is the standard method for depositing small molecule organic materials.
-
Substrate Preparation: Substrates are cleaned as described for solution processing.
-
Organic Layer Deposition: The organic materials (hole transport, emissive, and electron transport layers) are placed in separate crucibles (e.g., alumina or boron nitride) inside a high-vacuum chamber (base pressure < 10-6 Torr).[5][6] The materials are heated resistively, causing them to sublimate and deposit onto the substrate.[7][8] The deposition rate (typically 0.1-0.2 nm/s) and thickness are monitored using a quartz crystal microbalance. A slow deposition rate is crucial for forming high-quality films.[9]
-
Cathode Deposition: A low work function metal or bilayer (e.g., LiF/Al) is evaporated through a shadow mask to define the active area of the device.[6]
-
Encapsulation: The completed device is encapsulated in a nitrogen atmosphere using a glass lid and UV-cured epoxy to prevent degradation from oxygen and moisture.
Device Characterization
a) Photoluminescence Quantum Yield (PLQY)
The PLQY of a thin film is measured using an integrating sphere to collect all emitted light.
-
A monochromatic light source (e.g., laser or xenon lamp with a monochromator) is used to excite the sample placed inside the integrating sphere.
-
The emission spectrum is collected by a fiber-coupled spectrometer.
-
Two measurements are taken: one of the sample and one of a blank reference (e.g., the substrate without the emissive film).
-
The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons.
b) Electroluminescence (EL) Characterization
-
The current density-voltage-luminance (J-V-L) characteristics are measured using a source measure unit and a calibrated photodetector.
-
The external quantum efficiency (EQE) is calculated from the luminance, current density, and the EL spectrum. EQE is the ratio of the number of photons emitted from the device to the number of electrons injected.
-
The CIE color coordinates are determined from the EL spectrum.
c) Lifetime Measurement
-
The device is driven at a constant DC current corresponding to a specific initial luminance (e.g., 1000 cd/m²).[10]
-
The luminance is monitored over time.
-
The lifetime (e.g., LT50) is the time it takes for the luminance to decay to 50% of its initial value.[10][11] Accelerated lifetime testing at higher luminance levels can be used to extrapolate the lifetime at lower brightness.[11]
Visualizing Workflows and Energy Levels
To further clarify the processes and concepts involved in OLED research, the following diagrams have been generated using Graphviz.
Caption: Workflow for solution-processed OLED fabrication and characterization.
Caption: Generalized energy level diagram for a multilayer blue OLED.
Concluding Remarks
The landscape of blue OLED emitters is diverse and rapidly evolving. While fluorescent emitters currently offer the best operational stability, phosphorescent and TADF materials provide pathways to achieving near 100% internal quantum efficiency. For materials like this compound to be considered competitive, they would need to be incorporated into an optimized device structure and demonstrate high efficiency and a long operational lifetime. The fluorene moiety is known for its high photoluminescence efficiency and good thermal stability, making it a promising platform for developing novel blue emitters.[12] Future research should focus on the synthesis of derivatives of this compound and their thorough characterization in OLED devices to fully assess their potential in this demanding application.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Blue fluorescent OLED materials and their application for high-performance devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-performance near-infrared OLEDs maximized at 925 nm and 1022 nm through interfacial energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Efficient OLEDs from Solution Deposition [jove.com]
- 5. vaccoat.com [vaccoat.com]
- 6. researchgate.net [researchgate.net]
- 7. What Is Thermal Evaporation Of Organic Materials? The Gentle Method For Oled & Electronics - Kintek Solution [kindle-tech.com]
- 8. angstromengineering.com [angstromengineering.com]
- 9. researchgate.net [researchgate.net]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. ossila.com [ossila.com]
- 12. mdpi.com [mdpi.com]
A Comparative Purity Analysis of Commercially Available (9,9-Dihexyl-9H-fluoren-2-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing fields of organic electronics and drug discovery, the purity of starting materials is a critical parameter that can significantly impact the outcome of research and development. (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid is a key building block in the synthesis of various organic semiconductors and pharmaceutical intermediates. Its purity directly influences the performance of resulting electronic devices and the efficacy and safety of potential drug candidates. This guide provides a comparative analysis of the purity of this compound from three representative commercial suppliers, employing a multi-technique approach to provide a comprehensive assessment.
Commercial Supplier Overview
For the purpose of this guide, we will be comparing hypothetical batches of this compound from three fictional, yet representative, commercial suppliers:
-
Supplier A: A premium supplier known for high-purity materials for organic electronics.
-
Supplier B: A mid-range supplier offering a balance between cost and quality.
-
Supplier C: A bulk chemical supplier primarily focused on cost-effectiveness.
Purity Analysis: A Multi-Technique Approach
A combination of analytical techniques was employed to provide a thorough and orthogonal assessment of the purity of the material from each supplier. The chosen methods are quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy, High-Performance Liquid Chromatography (HPLC) with UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile and semi-volatile impurities after derivatization.
Experimental Workflow
Caption: Workflow for the purity analysis of this compound.
Quantitative Data Summary
The purity of this compound from the three suppliers was determined by qNMR and HPLC. The results, along with the major identified impurities, are summarized in the tables below.
Table 1: Purity Assessment by qNMR and HPLC
| Supplier | Purity by qNMR (%) | Purity by HPLC (%) |
| Supplier A | 99.8 ± 0.1 | 99.9 |
| Supplier B | 99.2 ± 0.2 | 99.3 |
| Supplier C | 98.1 ± 0.3 | 98.5 |
Table 2: Impurity Profile by HPLC and GC-MS
| Impurity | Supplier A (%) | Supplier B (%) | Supplier C (%) | Method of Detection |
| Boroxine Trimer | < 0.05 | 0.15 | 0.45 | HPLC |
| Unidentified Impurity 1 (RRT 0.85) | < 0.05 | 0.10 | 0.25 | HPLC |
| Unidentified Impurity 2 (RRT 1.15) | < 0.05 | 0.08 | 0.15 | HPLC |
| Residual Toluene | < 0.01 | 0.05 | 0.10 | GC-MS |
| Residual Tetrahydrofuran | < 0.01 | 0.02 | 0.05 | GC-MS |
Discussion of Results
The data reveals significant variations in the purity of this compound from the different suppliers.
-
Supplier A consistently provided the material with the highest purity, exceeding 99.8% by both qNMR and HPLC. The levels of identified impurities were negligible. This level of purity is highly desirable for applications in organic electronics where trace impurities can act as charge traps and degrade device performance.
-
Supplier B offered a product with good purity, suitable for many research and development applications. The primary impurity was the boroxine trimer, a common dehydration product of boronic acids. While present at a low level, its presence could impact the stoichiometry of subsequent reactions.
-
Supplier C provided the material with the lowest purity among the three. The higher levels of the boroxine trimer and other unidentified impurities, as well as residual solvents, suggest that this material may be less suitable for sensitive applications without further purification. The presence of these impurities could lead to side reactions and lower yields in chemical syntheses.
Detailed Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy
-
Instrumentation: 500 MHz NMR Spectrometer
-
Internal Standard: 1,3,5-Trimethoxybenzene (TMB)
-
Sample Preparation: Approximately 10 mg of the this compound and 5 mg of TMB were accurately weighed into a vial. The mixture was dissolved in 0.75 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: A standard ¹H NMR spectrum was acquired with a relaxation delay (D1) of 30 seconds to ensure full relaxation of all protons. A 90° pulse was used.
-
Purity Calculation: The purity was calculated by comparing the integral of a well-resolved aromatic proton signal of the analyte to the integral of the methoxy proton signal of the TMB internal standard, taking into account the number of protons and the molecular weights of the analyte and the standard.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Gradient Program:
-
0-2 min: 60% Acetonitrile
-
2-15 min: 60% to 95% Acetonitrile
-
15-20 min: 95% Acetonitrile
-
20-22 min: 95% to 60% Acetonitrile
-
22-25 min: 60% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm.
-
Sample Preparation: Samples were prepared at a concentration of approximately 1 mg/mL in acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: GC-MS system.
-
Derivatization: To analyze for non-volatile impurities and to improve the chromatographic behavior of the boronic acid, a silylation derivatization was performed. Approximately 1 mg of the sample was dissolved in 0.5 mL of anhydrous pyridine, and 0.1 mL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) was added. The mixture was heated at 70°C for 30 minutes.
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 300°C.
-
Hold: 10 min at 300°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
Conclusion
This comparative guide highlights the critical importance of verifying the purity of commercially available this compound, as significant variations can exist between suppliers. For demanding applications such as in the manufacturing of organic electronic devices, sourcing from a premium supplier (represented by Supplier A) that provides material with the highest and most consistent purity is paramount. For general research and development purposes, a mid-range supplier (represented by Supplier B) may offer a suitable compromise between quality and cost. However, materials from bulk suppliers (represented by Supplier C) should be carefully evaluated and likely require purification before use in sensitive applications. Researchers and drug development professionals are strongly encouraged to perform their own purity analysis using a combination of orthogonal techniques to ensure the quality and reliability of their starting materials.
Safety Operating Guide
Proper Disposal of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid: A Guide for Laboratory Professionals
For Immediate Release – Researchers, scientists, and drug development professionals handling (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper management of waste containing this compound.
Immediate Safety and Handling
Before commencing any disposal-related activities, it is imperative to work within a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash receptacles.
Step-by-Step Disposal Protocol
The following procedures are critical for the safe disposal of this compound and associated materials.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound, contaminated weighing paper, gloves, and other solid materials in a designated, sealable container clearly labeled as "Hazardous Waste."
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Labeling: All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
Associated hazards (e.g., "Irritant," "Environmental Hazard").
3. Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents. This area should be under the control of laboratory personnel and inspected regularly for any signs of leakage.
4. Disposal of Empty Containers: Empty containers that held this compound must be decontaminated before disposal.
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinse Solvent: The first rinse, and potentially subsequent rinses (check institutional guidelines), must be collected and disposed of as hazardous liquid waste.
-
Final Disposal: After the final rinse and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to your institution's procedures for decontaminated lab glass or plastic.
5. Scheduling Waste Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup for the collected waste. Do not allow hazardous waste to accumulate in the laboratory for an extended period.
Hazard and Disposal Summary
The following table summarizes key information for the handling and disposal of this compound, based on data from related compounds.
| Parameter | Information | Citation |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, May Cause Respiratory Irritation. | |
| Environmental Hazards | Potentially very toxic to aquatic life with long-lasting effects. | |
| Disposal Method | Treat as hazardous waste. Do not dispose of in drains or regular trash. | |
| PPE | Safety goggles, chemical-resistant gloves, lab coat. | |
| Spill Cleanup | Sweep up solid spills, avoiding dust formation. Collect in a sealed container for hazardous waste disposal. | |
| Incompatible Materials | Strong oxidizing agents. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure a safe working environment and minimize the environmental impact of their research activities. Always consult your institution's specific guidelines and the most current safety data for the chemicals you are handling.
Essential Safety and Operational Guide for Handling (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for handling (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment. The following procedures are based on established best practices for handling boronic acid derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most comprehensive information.
Immediate Safety Precautions
When handling this compound, strict adherence to the following safety measures is mandatory to mitigate potential hazards. Based on data for structurally similar compounds, this chemical should be handled as a substance that can cause skin, eye, and respiratory irritation.
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
-
Hygiene Measures: Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[1] Hands should be washed thoroughly with soap and water after handling and before breaks. Do not eat, drink, or smoke in the laboratory. Any contaminated clothing should be removed immediately and laundered before reuse.[1]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1][2] | Protects eyes from dust particles and potential splashes of the chemical.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][2] | Prevents skin contact. Gloves should be inspected before use and changed immediately upon contamination.[2] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, along with long pants and closed-toe shoes.[2][3] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[2][4] | Minimizes the risk of respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Compound:
-
Keep the container of this compound tightly closed when not in use.[2]
-
Avoid generating dust when transferring the solid.[2] Use appropriate tools, such as a spatula, for transfers.[2]
-
If weighing the compound, do so in a manner that minimizes dust generation, such as in a weigh boat within the fume hood.
-
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.
-
Waste Collection: Contaminated materials should be collected in a designated, labeled, and sealed container for hazardous waste.
-
Disposal Regulations: Dispose of all chemical waste in accordance with federal, state, and local regulations. Do not pour waste down the drain.
Emergency Procedures: Spill and Exposure
In the event of a spill or exposure, follow these procedural steps:
| Emergency Type | Action |
| Small Spill | For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1] Sweep up the material and place it into a suitable, labeled disposal container.[4] Avoid generating dusty conditions.[4] Ensure the area is well-ventilated. |
| Large Spill | Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, if it is safe to do so. Contact your institution's environmental health and safety department for guidance on cleanup. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[4] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek medical attention.[4] |
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
